molecular formula C14H21NO2S B2869216 N-(cyclohexylmethyl)-4-methylbenzenesulfonamide CAS No. 86328-85-0

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2869216
CAS No.: 86328-85-0
M. Wt: 267.39
InChI Key: DFRIFPMABQYFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohexylmethyl)-4-methylbenzenesulfonamide (CAS 86328-85-0) is a sulfonamide-based compound of significant interest in chemical and pharmacological research. With a molecular formula of C 14 H 21 NO 2 S and a molecular weight of 267.39 g/mol, this reagent serves as a valuable building block and reference standard in medicinal chemistry . Sulfonamides are a historically important class of compounds, first recognized for their antibiotic properties and now extensively investigated for a diverse range of therapeutic applications . This compound is structurally related to inhibitors of biological pathways relevant to muscle physiology. Specifically, similar N-benzyl-p-toluene sulfonamide structures are known to be potent and specific inhibitors of skeletal myosin II ATPase activity, making them valuable tools for neuroscientists studying the fundamental mechanisms of muscle contraction . Furthermore, the 4-methylbenzyl-sulfonamide motif is present in potent and selective antagonists for neurological targets such as the kappa opioid receptor (KOR), highlighting its utility in the development of neuropharmacological probes . Beyond neuroscience, sulfonamide derivatives continue to be a key scaffold in the development of novel agents for conditions such as epilepsy, with research demonstrating that the nature of the group on the sulfonyl moiety is critical for biological activity . The synthesis of this compound is typically achieved via a nucleophilic acyl-substitution reaction between a sulfonyl chloride and an amine, often in the presence of a base like pyridine to act as an acid scavenger . Modern, environmentally benign synthetic methods utilizing aqueous potassium carbonate have also been developed for related sulfonamides, offering increased reaction rates and yields . Researchers can employ various synthetic protocols, including reactions in toluene under inert atmosphere, to access this molecule . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRIFPMABQYFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Solution: A Technical Guide to the Solubility of N-Cyclohexylmethyl Tosylamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the solubility characteristics of N-cyclohexylmethyl tosylamide. This document provides a foundational understanding of the principles governing its solubility, guidance on solvent selection, and detailed protocols for empirical solubility determination.

Introduction: The Significance of Solubility for N-cyclohexylmethyl Tosylamide

N-cyclohexylmethyl tosylamide is a molecule of interest in various chemical and pharmaceutical research areas. Its utility in synthesis, formulation, and biological screening is fundamentally linked to its behavior in solution. A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides a detailed exploration of these solubility characteristics, grounded in the principles of physical organic chemistry.

The structure of N-cyclohexylmethyl tosylamide, featuring a nonpolar cyclohexyl and a methyl-substituted phenyl ring, alongside a polar sulfonamide group, results in a nuanced solubility profile. The interplay of these structural motifs dictates its interaction with various solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:

  • Van der Waals Forces: These are weak, short-range forces that are present in all molecules. The large nonpolar surface area of the cyclohexyl and tolyl groups in N-cyclohexylmethyl tosylamide contributes significantly to its interaction with nonpolar solvents via these forces.

  • Dipole-Dipole Interactions: The polar sulfonamide group (-SO₂NH-) possesses a significant dipole moment. This allows for strong interactions with polar solvents.

  • Hydrogen Bonding: The amide proton (N-H) in the sulfonamide group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This capability is crucial for solubility in protic solvents.

The balance between the nonpolar (cyclohexyl and tolyl moieties) and polar (sulfonamide) components of the molecule determines its overall solubility in a given solvent.

Inferred Solubility Profile of N-cyclohexylmethyl Tosylamide

While specific quantitative solubility data for N-cyclohexylmethyl tosylamide is not extensively published, we can infer its likely solubility based on the known properties of its close structural analog, N-cyclohexyl-p-toluenesulfonamide.[2] The primary difference is an additional methylene group, which slightly increases its nonpolar character.

Table 1: Predicted Qualitative Solubility of N-cyclohexylmethyl Tosylamide in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherSoluble to Moderately SolubleThe large nonpolar groups (cyclohexyl, methyl, and phenyl) will interact favorably with nonpolar solvents through van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)SolubleThese solvents possess significant dipole moments that can interact with the polar sulfonamide group. The absence of strong hydrogen bonding in the solvent prevents competition with intramolecular or intermolecular hydrogen bonding of the solute.
Polar Protic Methanol, EthanolModerately to Sparingly SolubleThese solvents can act as both hydrogen bond donors and acceptors, interacting with the sulfonamide group. However, the large nonpolar portion of the molecule may limit extensive solvation.
Highly Polar WaterInsolubleThe large, nonpolar hydrocarbon structure of the molecule will dominate, leading to very poor solubility in water despite the presence of a polar functional group.[2]

Experimental Determination of Solubility

Given the predictive nature of the above table, empirical determination of solubility is essential for precise applications. The following sections detail robust protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.[3][4]

Experimental Workflow for Qualitative Solubility Assessment

G start Start: Weigh 10 mg of N-cyclohexylmethyl tosylamide add_solvent Add 0.5 mL of test solvent start->add_solvent vortex Vortex for 1 minute at room temperature add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble Clear solution insoluble Insoluble observe->insoluble Suspension or undissolved solid end End soluble->end insoluble->end

Caption: Workflow for the qualitative determination of solubility.

Step-by-Step Protocol:

  • Place approximately 10 mg of N-cyclohexylmethyl tosylamide into a small vial.

  • Add 0.5 mL of the selected organic solvent.

  • Cap the vial and vortex for 1 minute at ambient temperature.

  • Visually inspect the solution. A clear, homogenous solution indicates solubility. The presence of undissolved solid indicates insolubility or partial solubility.

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow for Quantitative Solubility Determination

G start Start: Prepare a supersaturated solution equilibrate Equilibrate at constant temperature with stirring (e.g., 24 hours) start->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge aliquot Carefully withdraw a known volume of the supernatant centrifuge->aliquot dilute Dilute the aliquot with a suitable solvent aliquot->dilute analyze Analyze by a suitable analytical method (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate concentration from a standard curve analyze->calculate end End: Report solubility (e.g., in mg/mL) calculate->end

Caption: Workflow for the quantitative determination of solubility using the equilibrium method.

Step-by-Step Protocol:

  • Add an excess amount of N-cyclohexylmethyl tosylamide to a known volume of the solvent in a sealed vial to create a slurry.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle, or centrifuge to pellet the excess solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of N-cyclohexylmethyl tosylamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

  • Calculate the original concentration in the supernatant, which represents the solubility of the compound.

Safety Considerations

While specific toxicological data for N-cyclohexylmethyl tosylamide is limited, it is prudent to handle it with care. Based on safety data for similar compounds, it may cause skin and eye irritation.[5] Always handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

Conclusion

The solubility of N-cyclohexylmethyl tosylamide is a critical parameter for its effective use in research and development. This guide has provided a theoretical basis for understanding its solubility, a predicted solubility profile based on a structural analog, and detailed experimental protocols for its empirical determination. By applying these principles and methods, researchers can confidently select appropriate solvents and optimize their experimental conditions, leading to more efficient and successful outcomes.

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Course Hero. Solubility test for Organic Compounds. [Link]

  • Studylib. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • McMaster University. Solubility of Organic Compounds. [Link]

  • University of Toronto. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Aromatics International. SAFETY DATA SHEET. [Link]

  • Flexsys. Material Safety Data Sheet. [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. [Link]

  • PubChem. N-Cyclohexylmethacrylamide. [Link]

  • Cheméo. Chemical Properties of N-cyclohexyl-N-methyl-benzamide. [Link]

Sources

A Senior Application Scientist's Guide to the Sulfonamide Pharmacophore: A Deep Dive into Structure-Activity Relationships (SAR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of a "Magic" Moiety

The sulfonamide functional group, -S(=O)₂N-, is a cornerstone of modern medicinal chemistry. Its journey began with the groundbreaking discovery of Prontosil, the first commercially viable antibacterial agent, which metabolized in vivo to the active compound sulfanilamide.[1][2] This discovery ushered in the era of chemotherapy and established the sulfonamide scaffold as a "privileged" pharmacophore. While renowned for their antibacterial properties, the therapeutic applications of sulfonamides have expanded dramatically over the decades.[3][4] Today, this versatile moiety is integral to drugs treating a vast range of conditions, including glaucoma, diabetes, inflammation, and cancer.[1][3][5]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of the sulfonamide pharmacophore. We will dissect the core structural features, analyze how molecular modifications influence biological activity across different therapeutic classes, and provide robust experimental protocols for synthesis and evaluation. This document is designed for researchers and drug development professionals, offering not just a recitation of facts, but a causal understanding of why specific structural features are critical for therapeutic efficacy.

The Core Sulfonamide Pharmacophore: An Architectural Overview

The classical sulfonamide pharmacophore is based on a p-aminobenzenesulfonamide skeleton. Understanding its distinct regions is fundamental to appreciating its SAR.

Caption: The core p-aminobenzenesulfonamide pharmacophore.

The molecule can be logically divided into three key components:

  • The N4-Amino Group: The primary aromatic amine.

  • The Aromatic Ring: The central phenyl scaffold.

  • The N1-Sulfonamide Group: The acidic sulfonamide functional group where diverse substitutions (R) are made.

The specific requirements and permissible modifications within these regions dictate the compound's therapeutic target and potency.

Part I: The Antibacterial SAR of Sulfonamides

The original and most studied activity of sulfonamides is their antibacterial effect. This activity stems from their ability to act as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway.[1][6]

Mechanism of Action: Mimicry and Competitive Inhibition

Bacteria synthesize their own folic acid, an essential cofactor for DNA and RNA synthesis.[7] A key step in this pathway is the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).[2] Due to their striking structural and electronic similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, effectively starving the bacteria of folate and halting their growth and replication (a bacteriostatic effect).[1][2] Humans are unaffected because we obtain folate from our diet and do not possess the DHPS enzyme.[8]

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA) Dihydrofolate->Tetrahydrofolate Sulfonamide Sulfonamide Drug Inhibition X Sulfonamide->Inhibition Inhibition->DHPS

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Core SAR Principles for Antibacterial Activity

Decades of research have established clear SAR rules for antibacterial sulfonamides:

  • The N4-Amino Group: This group is paramount. It must be a free, unsubstituted primary amine (-NH₂).[2][9] Its presence is essential for mimicking PABA. If this group is substituted, the antibacterial activity is typically abolished. However, it can be temporarily modified to create prodrugs (e.g., prontosil), which are metabolized in vivo to regenerate the free amine.[2]

  • The Aromatic Ring: The sulfonyl group must be directly attached to the benzene ring.[9] The amino and sulfonyl groups must be in a para (1,4) orientation to each other. Any deviation from this arrangement leads to a loss of activity. Substitutions on the benzene ring itself are generally detrimental to activity.[9]

  • The N1-Sulfonamide Group: This is the primary site for modification to modulate potency and pharmacokinetic properties. Substitution on the N1 nitrogen with electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole) dramatically increases antibacterial potency.[5]

    • Causality: These electron-withdrawing groups increase the acidity of the sulfonamide proton (lower the pKa). This is critical because the ionized (anionic) form of the sulfonamide more closely mimics the carboxylate anion of PABA, leading to stronger binding to the DHPS enzyme. Optimal activity is often seen when the pKa of the sulfonamide is in the range of 6.6-7.4, ensuring a significant fraction of the drug is ionized at physiological pH.[9]

Table 1: Influence of N1-Substituents on pKa and Antibacterial Activity

Compound NameN1-Substituent (R)pKaRelative Antibacterial Activity
Sulfanilamide-H10.41
Sulfathiazole2-Thiazolyl7.1~150
Sulfadiazine2-Pyrimidinyl6.5~180
Sulfamethoxazole5-Methyl-3-isoxazolyl6.1~100

Note: Relative activity is an approximation for illustrative purposes.

Part II: SAR of Sulfonamides as Carbonic Anhydrase Inhibitors (CAIs)

A distinct and powerful application of sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[10] This activity is leveraged for treating glaucoma, edema, and certain neurological disorders.[11]

Mechanism of Action: Zinc Binding

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The active site contains a critical Zn²⁺ ion. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion as a fourth ligand, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[10][11]

Caption: The sulfonamide anion binds to the active site Zn²⁺ ion.

Core SAR Principles for Carbonic Anhydrase Inhibition

The SAR for CAIs is markedly different from that of antibacterial agents:

  • The Sulfonamide Group: For potent inhibition, the sulfonamide group must be primary (-SO₂NH₂).[10] Substitution on the nitrogen (N1) drastically reduces or abolishes CA inhibitory activity. This is the most critical differentiator from antibacterial sulfonamides.

  • The Aromatic/Heterocyclic Ring (R): While the primary sulfonamide group is the "warhead" that binds zinc, the rest of the molecule (the "tail") is crucial for determining potency and, most importantly, isoform selectivity .[12] The human body has 16 different CA isoforms. The tail extends into the active site cavity, forming interactions (e.g., hydrogen bonds, van der Waals forces) with amino acid residues that differ between isoforms. By modifying the size, shape, and chemical nature of the tail, medicinal chemists can design inhibitors that selectively target a specific isoform (e.g., hCA II for glaucoma) while sparing others (e.g., hCA I) to reduce side effects.[10][12]

Table 2: Inhibition Profile of Clinically Used and Investigational CAIs

CompoundTarget ApplicationKi (nM) vs hCA IKi (nM) vs hCA IIKi (nM) vs hCA IXKi (nM) vs hCA XII
Acetazolamide[10]Glaucoma, Diuretic25012255.7
Dorzolamide[12]Glaucoma (Topical)30000.542445
Brinzolamide[12]Glaucoma (Topical)35000.31415.0
Investigational Cpd. 13[13]Research>100002.49.714.0

Data shows that modifications to the molecule's tail (as seen in Dorzolamide and Brinzolamide) can significantly improve selectivity for the target isoform (hCA II) over the off-target isoform (hCA I).[12][13]

Part III: SAR of Sulfonamides as Anticancer Agents

The utility of sulfonamides in oncology is a rapidly evolving field, with several approved drugs and many more in development.[3][14] Unlike the previous classes, anticancer sulfonamides do not have a single mechanism of action; instead, they target various hallmarks of cancer.[15]

Diverse Mechanisms of Action
  • Carbonic Anhydrase Inhibition: Tumors often overexpress specific CA isoforms, particularly the transmembrane CAs IX and XII.[11] These enzymes help regulate pH in the hypoxic tumor microenvironment, promoting tumor survival and metastasis. Sulfonamides designed to selectively inhibit CA IX and XII are a major focus of anticancer drug development.[14][16] The SAR principles are similar to those for other CAIs, with an emphasis on designing tails that confer selectivity for these tumor-associated isoforms.

  • Microtubule Disruption: Some sulfonamide derivatives interfere with tubulin polymerization, a process essential for cell division. This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis.

  • Kinase Inhibition: Many sulfonamides are designed to inhibit protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis (the formation of new blood vessels that feed a tumor).[17] In these molecules, the sulfonamide group often acts as a key hydrogen bond donor/acceptor, anchoring the drug in the kinase's ATP-binding pocket.[17] Examples include Pazopanib and Dabrafenib.[5]

The SAR for these agents is highly target-specific. For kinase inhibitors, the overall molecular scaffold is designed to fit the specific topology of the target's active site, with the sulfonamide group being one of several critical interacting moieties.[17] Analysis of these compounds often reveals that the sulfonamide group is essential for maintaining the specific conformation required for high-affinity binding.[17][18]

Experimental Protocols: A Practical Guide

Scientific integrity requires robust and reproducible methodologies. The following protocols provide a framework for the synthesis and evaluation of novel sulfonamide derivatives.

Protocol 1: General Synthesis of N-Substituted Sulfonamides

This protocol describes the standard method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine.[19][20]

Synthesis_Workflow cluster_synthesis Reaction Setup cluster_workup Workup & Purification Reactants 1. Dissolve Amine (1.0 eq) & Base (e.g., Pyridine, 1.5 eq) in Anhydrous Solvent (DCM) Addition 2. Add Sulfonyl Chloride (1.0 eq) Solution Dropwise at 0°C Reactants->Addition Stir 3. Stir at Room Temp (6-18h) Addition->Stir Dilute 4. Dilute with DCM & Wash Sequentially (1M HCl, H₂O, NaHCO₃, Brine) Stir->Dilute Dry 5. Dry Organic Layer (Na₂SO₄) & Concentrate Dilute->Dry Purify 6. Purify via Column Chromatography or Recrystallization Dry->Purify Characterize 7. Characterize (¹H-NMR, ¹³C-NMR, HRMS) Purify->Characterize

Caption: General workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Amine Solution Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.0 equivalent) in an anhydrous solvent such as Dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base, such as pyridine or triethylamine (1.5 equivalents). The base is crucial to neutralize the HCl byproduct generated during the reaction.[19]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the corresponding sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and finally with brine.[19]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antibacterial Activity Assessment (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[21]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve the desired concentration range.

  • Inoculation: Inoculate each well of the microtiter plate (containing the diluted compounds) with the standardized bacterial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[21]

  • Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) in the well.

Conclusion and Future Perspectives

The sulfonamide pharmacophore is a testament to the power of a simple chemical scaffold to serve as a foundation for a vast array of therapeutic agents. Its SAR is a study in contrasts: the requirement of a free N4-amine for antibacterial activity versus the absolute necessity of a primary N1-sulfonamide for carbonic anhydrase inhibition. These well-defined rules provide a robust framework for rational drug design.

The future of sulfonamide research remains bright. Key areas of focus include:

  • Combating Resistance: Designing novel antibacterial sulfonamides that can evade established resistance mechanisms.[22]

  • Enhancing Selectivity: Developing highly selective inhibitors for specific enzyme isoforms (e.g., CA IX in cancer, specific kinases) to maximize efficacy and minimize off-target side effects.[12]

  • Hybrid Molecules: Creating hybrid molecules that combine the sulfonamide pharmacophore with other active moieties to achieve dual-target or synergistic effects.[23][24]

By continuing to apply the fundamental principles of SAR and leveraging modern computational and synthetic techniques, the scientific community will undoubtedly unlock new therapeutic potentials from this remarkable and enduring chemical entity.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link][7]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 11(3), 939-951. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link][1]

  • SlideShare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Retrieved from [Link][2]

  • Oudah, K. H., & Al-Janabi, A. S. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. Retrieved from [Link][3]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved from [Link][25]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link][4]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link][8]

  • PubMed. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Retrieved from [Link][22]

  • PubMed. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved from [Link][14]

  • Scribd. (n.d.). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link][9]

  • ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Retrieved from [Link][12]

  • Taylor & Francis Online. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Retrieved from [Link][10]

  • Massive Bio. (2025). Sulfonamide. Retrieved from [Link][26]

  • MDPI. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Retrieved from [Link][13]

  • Preprints.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link][5]

  • PMC. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link][11]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link][20]

  • ResearchGate. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. Retrieved from [Link][16]

  • ResearchGate. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Retrieved from [Link][18]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link][27]

  • Semantic Scholar. (2013). Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study. Retrieved from [Link][28]

  • ResearchGate. (2025). Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies. Retrieved from [Link][29]

  • ACS Omega. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers. Retrieved from [Link][17]

  • JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Retrieved from [Link][30]

  • Bentham Science. (2003). Anticancer and Antiviral Sulfonamides. Retrieved from [Link][15]

  • PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link][31]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link][32]

  • ScienceDirect. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link][33]

  • PMC. (n.d.). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Retrieved from [Link][34]

  • Bentham Science. (2024). Design, Synthesis, and Antimicrobial Evaluation of Novel Sulfonamide Modified with Azoles. Retrieved from [Link][23]

  • MDPI. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Retrieved from [Link][24]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of a Sulfonamide-Based Antimicrobial Agent. Retrieved from [Link][35]

  • ACS Publications. (2026). Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives. Retrieved from [Link][36]

Sources

Methodological & Application

Application Note: A Robust Protocol for the N-Alkylation of p-Toluenesulfonamide with Cyclohexylmethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide via the N-alkylation of p-toluenesulfonamide with cyclohexylmethyl bromide. N-alkylated sulfonamides are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides guidance on data analysis and troubleshooting. The presented methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible procedure for the synthesis of secondary sulfonamides.

Introduction and Scientific Context

The sulfonamide functional group is a cornerstone in the development of therapeutics, famously integral to sulfa antibiotics, diuretics, and anticonvulsants. The substitution pattern on the sulfonamide nitrogen atom profoundly influences the molecule's pharmacological and physicochemical properties. N-alkylation is a fundamental transformation that allows for the introduction of diverse alkyl groups, thereby enabling the systematic exploration of structure-activity relationships (SAR).

The target molecule, this compound, is synthesized by forming a new carbon-nitrogen bond between the sulfonamide nitrogen and the cyclohexylmethyl moiety. While several advanced methods exist for this transformation, including Mitsunobu reactions and transition-metal-catalyzed couplings, the direct alkylation with an alkyl halide remains a highly effective, straightforward, and cost-efficient approach, particularly for primary alkyl halides like cyclohexylmethyl bromide.[1][2] This protocol is based on the principles of the Williamson ether synthesis, where a deprotonated nucleophile attacks an electrophilic carbon center in an SN2 fashion.[3][4][5][6]

Mechanistic Pathway: Deprotonation and Nucleophilic Substitution

The N-alkylation of a primary sulfonamide proceeds via a two-step mechanism.

  • Deprotonation: The proton on the nitrogen of p-toluenesulfonamide is acidic (pKa ≈ 10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. A suitable base is required to deprotonate the nitrogen, generating a highly nucleophilic sulfonamide anion. Common bases for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). The choice of base can influence reaction rates and yields.[7]

  • SN2 Attack: The resulting sulfonamide anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of cyclohexylmethyl bromide, displacing the bromide leaving group in a concerted SN2 (bimolecular nucleophilic substitution) reaction. This step forms the desired C-N bond and yields the final N-alkylated product.[3][8] The use of a primary alkyl bromide, which is sterically unhindered, ensures that the SN2 pathway is highly favored over competing elimination (E2) reactions.

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 10 mmol scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
p-ToluenesulfonamideC₇H₉NO₂S171.2210.01.71 gWhite solid
Cyclohexylmethyl bromideC₇H₁₃Br177.0811.01.34 mL (1.95 g)Liquid, d=1.45 g/mL
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.02.07 gAnhydrous, fine powder
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-30 mLAnhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~200 mLACS Grade
Deionized WaterH₂O18.02-~200 mL-
Brine (Saturated NaCl)NaCl(aq)--~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (beakers, Erlenmeyer flasks, chromatography column if needed)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenesulfonamide (1.71 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: With vigorous stirring, add cyclohexylmethyl bromide (1.34 mL, 11.0 mmol) dropwise via syringe at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70 °C using a heating mantle. Maintain stirring at this temperature for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The product spot should appear at a higher Rf than the starting p-toluenesulfonamide.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 150 mL of deionized water in a beaker. A white precipitate should form. Stir for 15-20 minutes to fully precipitate the product.

  • Extraction: If the product oils out or for maximum recovery, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often a white to off-white solid of sufficient purity. For higher purity, it can be recrystallized from a hot ethanol/water mixture or purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

G A 1. Combine Reactants p-Toluenesulfonamide, K₂CO₃, DMF B 2. Add Alkylating Agent Cyclohexylmethyl Bromide A->B C 3. Heat Reaction 70 °C, 12-18 hours B->C D 4. Reaction Work-up Quench with H₂O C->D E 5. Extraction Ethyl Acetate D->E F 6. Wash & Dry Wash with H₂O, Brine Dry over MgSO₄ E->F G 7. Concentrate Rotary Evaporation F->G H 8. Purify Product Recrystallization or Chromatography G->H I 9. Characterize NMR, IR, MS H->I

Caption: Overall experimental workflow.

Data Analysis and Expected Results

  • Product: this compound

  • Formula: C₁₄H₂₁NO₂S

  • Molecular Weight: 267.39 g/mol

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 85-95% after purification.

  • Purity: >98% as determined by NMR.

Spectroscopic Characterization
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.75 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.80-4.90 (t, 1H, N-H), 2.85 (t, 2H, N-CH₂), 2.42 (s, 3H, Ar-CH₃), 1.55-1.70 (m, 5H, cyclohexyl), 1.05-1.25 (m, 3H, cyclohexyl), 0.80-0.95 (m, 3H, cyclohexyl).
¹³C NMR (100 MHz, CDCl₃)δ 143.5, 137.0, 129.8, 127.2, 50.5 (N-CH₂), 38.0 (cyclohexyl-CH), 30.8 (cyclohexyl-CH₂), 26.3 (cyclohexyl-CH₂), 25.6 (cyclohexyl-CH₂), 21.6 (Ar-CH₃).[9]
FT-IR (ATR, cm⁻¹)~3250 (N-H stretch, should be weaker than starting material), 2925, 2850 (C-H stretches), 1320 & 1160 (asymmetric and symmetric S=O stretches). The broad N-H stretch from the starting material (~3350 cm⁻¹) should be absent or significantly diminished.
Mass Spec. (ESI+)Expected [M+H]⁺ = 268.1, [M+Na]⁺ = 290.1.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (absorbed moisture).2. Insufficient temperature or time.3. Poor quality of alkyl bromide.1. Use freshly dried or new anhydrous K₂CO₃.2. Increase temperature to 80-90 °C or extend reaction time to 24h.3. Check the purity of cyclohexylmethyl bromide; purify by distillation if necessary.
Incomplete Reaction 1. Stoichiometry is off.2. Insufficient base.1. Re-verify masses and molar equivalents of all reagents.2. Add an additional 0.2-0.5 equivalents of K₂CO₃.
Formation of Side Products 1. O-alkylation (unlikely but possible).2. Elimination of HBr from alkyl bromide.1. This is generally not an issue with sulfonamides. Ensure anhydrous conditions.2. Use a less-hindered, non-nucleophilic base if elimination is a major issue. However, at 70°C this should be minimal.
Difficult Purification 1. Residual DMF in the product.2. Product is an oil, not a solid.1. Ensure thorough washing with water and brine during work-up. High-vacuum can also remove residual DMF.2. Try triturating the crude oil with cold hexanes or pentane to induce crystallization. If that fails, column chromatography is required.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • p-Toluenesulfonamide: May cause skin and eye irritation. Avoid inhalation of dust.[10][11]

  • Cyclohexylmethyl bromide: Flammable liquid. Causes skin, eye, and respiratory irritation. Handle with care.[12]

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin and can be absorbed through the skin. Use in a fume hood and avoid contact.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Refer to the Safety Data Sheets (SDS) for each reagent before beginning work.[12][13][14] Waste should be disposed of according to institutional and local regulations.

References

  • ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Li, Y., et al. (2018). Reaction Route and Mechanism of the Direct N-Alkylation of Sulfonamides on Acidic Mesoporous Zeolite β-Catalyst.
  • Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • Beisel, T., & Manolikakes, G. (2016).
  • Kessler, A., & Normant, J.-F. (2004). Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. Tetrahedron Letters.
  • Nefzi, A., et al. (2000). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins.
  • Safety D
  • Chen, J., et al. (2021). Kinetic Resolution of Sulfinamides via Asymmetric N-Allylic Alkylation.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Bass, R. J., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • TCI AMERICA. (2018).
  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339.
  • Scientific Polymer Products, Inc. (2020).
  • Bibi, S., et al. (2022).
  • Santa Cruz Biotechnology. (n.d.).
  • ResearchGate. (2015). Which, of two amino group in sulfanilamide, will be most reactive for alkylation? Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). Ether, Sulfide Synthesis. Retrieved from [Link]

  • J. Schüßler. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) [Video]. YouTube.
  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

Sources

Application Note: Recrystallization Protocols for N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the purification of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide (also referred to as ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-cyclohexylmethyl-p-toluenesulfonamide) via recrystallization.[1] This compound represents a class of sulfonamides characterized by a distinct "amphiphilic" structural conflict: it possesses a polar sulfonamide core (

) flanked by two significant hydrophobic domains (the aromatic tosyl group and the aliphatic cyclohexyl ring).[1]

Achieving high purity (>99%) requires a solvent system that selectively solubilizes the target molecule at high temperatures while rejecting it at low temperatures, without co-precipitating common synthetic impurities such as unreacted amines (cyclohexylmethylamine), hydrolyzed sulfonyl chlorides (p-toluenesulfonic acid), or hydrochloride salts.[1][2]

Target Audience

Medicinal chemists, process development scientists, and purification engineers involved in the synthesis of sulfonylurea intermediates or plasticizers.[2]

Chemical Logic & Solvent Selection

The selection of a recrystallization solvent is not random; it is a function of the Dielectric Constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)  and the Hansen Solubility Parameters .[1]
The Structural Conflict
  • Hydrophobic Domains: The cyclohexyl and methyl-phenyl groups render the molecule insoluble in water and highly soluble in non-polar solvents like dichloromethane or toluene.[1][2]

  • Polar Domain: The sulfonamide hydrogen is acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and capable of hydrogen bonding, requiring a solvent with some polarity to disrupt the crystal lattice during dissolution.[1]
    
Recommended Solvent Systems

Based on the structural properties, three solvent systems are validated for this class of compounds.

SystemSolvent CompositionPolarity Index (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Mechanism of ActionRecommended Use Case
A (Primary) Ethanol / Water (90:10 to 80:20 v/v)4.3 / 10.2Protic/Anti-Solvent: Ethanol solubilizes the sulfonamide via H-bonding; water acts as a powerful anti-solvent for the hydrophobic rings.[1]General Purification. Best balance of yield and purity.
B (Alternative) Ethyl Acetate / Heptane 4.4 / 0.1Aprotic/Non-Polar: EtOAc dissolves the compound; Heptane reduces solubility gradually.[1][2]Moisture Sensitive. Use if the compound hydrolyzes or if drying water is difficult.[1][2]
C (High Yield) Methanol 5.1High Solubility: Methanol often dissolves sulfonamides too well at RT, but works for very impure crude samples.[1][2]Preliminary Cleanup. Use for "crash" crystallization of very dirty material.[1][2]
Expert Insight: The "Oiling Out" Risk

Sulfonamides with aliphatic chains often exhibit "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2] This occurs when the solute precipitates as a supercooled liquid because the solvent's boiling point exceeds the solute's melting point in the mixture.[2]

  • Prevention:[1][2] Use System A . Ethanol boils at 78°C, which is typically below the melting point of purified sulfonamides of this class (~85-100°C), preventing the formation of a molten oil phase.[2]

Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the optimal purification path based on crude material characteristics.

SolventSelection Start Crude N-(cyclohexylmethyl)- 4-methylbenzenesulfonamide CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity PolarImpurity Polar Impurities (Salts, Acids) CheckImpurity->PolarImpurity High Salt Content NonPolarImpurity Non-Polar Impurities (Unreacted Amine, Oils) CheckImpurity->NonPolarImpurity Greasy/Oily SystemA System A: Ethanol/Water (Recrystallization) PolarImpurity->SystemA Salts soluble in water Product insoluble SystemB System B: EtOAc/Heptane (Precipitation) NonPolarImpurity->SystemB Direct Wash Acid/Base Wash (Pre-treatment) NonPolarImpurity->Wash Remove Amine Wash->SystemB Dry Organic Layer

Caption: Decision tree for solvent selection based on impurity profile. Blue nodes indicate decision points; Green nodes indicate the selected solvent system.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is the "Gold Standard" for N-alkyl sulfonamides.[1][2] It utilizes the steep solubility curve of sulfonamides in ethanol.[1][2]

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Crude this compound.[1][2]

  • Solvent: Absolute Ethanol (EtOH).[1][2]

  • Anti-solvent: Deionized Water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Equipment: Hot plate/stirrer, Erlenmeyer flask, reflux condenser (optional), Büchner funnel.

Step-by-Step Methodology
  • Saturation (Dissolution):

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol . Add a magnetic stir bar.[1][2]

    • Heat to a gentle boil (approx. 80°C).

    • Observation: If the solid does not dissolve completely, add Ethanol in 2 mL increments.[2]

    • Goal: Obtain a clear, saturated solution with the minimum amount of boiling solvent.[2][3][4]

  • Hot Filtration (Critical for Purity):

    • If insoluble particles (dust, salts) remain, filter the boiling solution through a pre-warmed glass funnel with fluted filter paper.[2][4]

    • Why: Cold glassware will cause premature crystallization (clogging).[1][2]

  • Nucleation (The Anti-Solvent Step):

    • Remove the clear filtrate from the heat source.[2]

    • While the solution is still hot (~70°C), add warm water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2]

    • Add 1-2 drops of Ethanol to clear the turbidity.[1][2]

  • Controlled Cooling (Crystal Growth):

    • Allow the flask to cool to room temperature undisturbed. Do not stir.

    • Mechanism:[1][2][5][6] Slow cooling promotes the growth of large, pure lattice structures, excluding impurities.[2]

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Büchner funnel).[1][2][7][4]

    • Wash: Rinse the filter cake with 10 mL of ice-cold 50% EtOH/Water mixture.

    • Warning: Do not use pure ethanol for washing; it will redissolve your product.[1][2]

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent.[1][2]

Troubleshooting & Validation

Common Failure Modes
SymptomDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets, not crystals.[1][2]Re-heat to dissolve.[1][2][7][3][4] Add more Ethanol (good solvent) to lower the saturation point.[1][2] Cool more slowly.
No Crystallization Solution remains clear at 0°C (Supersaturation).[1][2]Seeding: Add a single crystal of pure product. Scratching: Scratch the inner glass wall with a glass rod to create nucleation sites.[1][2]
Colored Impurities Crystals are yellow/brown.[1][2]Perform a "Charcoal Treatment" during the Hot Filtration step (Step 2).[1][2][3] Add 1-2% activated carbon, boil for 5 mins, then filter.
Validation Workflow (Graphviz)[1][2]

Validation Sample Recrystallized Solid TLC TLC Analysis (EtOAc:Hex 3:7) Sample->TLC Quick Check MP Melting Point (Range < 2°C) TLC->MP Single Spot HPLC HPLC Purity (>99%) MP->HPLC Sharp Range

Caption: Analytical workflow to validate the success of the recrystallization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (Standard reference for sulfonamide purification protocols).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1][2] Butterworth-Heinemann, 2013 .[1][2] (Authoritative source for solvent selection). [1][2]

  • BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products. (General protocols for sulfonamide crystallization).

  • PubChem. Compound Summary: N-cyclohexyl-4-methylbenzenesulfonamide.[1][2] National Library of Medicine.[1][2] (Structural analogue data). [1][2]

Sources

Application Note: Antimicrobial Susceptibility Profiling of N-Substituted Tosylamides

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

N-substituted tosylamides (N-tosylsulfonamides) represent a resurgent class of antimicrobial pharmacophores. Structurally, they consist of a p-toluenesulfonyl group linked to an amine moiety. While they share the core sulfonamide functionality—mimicking p-aminobenzoic acid (PABA) to inhibit folate synthesis—recent derivatives often incorporate heterocyclic amines or metal complexes to overcome resistance mechanisms in Staphylococcus aureus (MRSA) and Escherichia coli.

The Challenge: Unlike hydrophilic commercial antibiotics, N-substituted tosylamides are frequently lipophilic (High LogP). This physicochemical property introduces significant artifacts in standard Antimicrobial Susceptibility Testing (AST). "Crashing out" (precipitation) in aqueous Mueller-Hinton broth leads to false negatives, while solvent toxicity (DMSO) can lead to false positives.

This guide provides a validated, high-integrity workflow for accurately determining the Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics of these specific compounds.

Mechanism of Action

To interpret AST data correctly, one must understand the biological target. N-substituted tosylamides primarily act as competitive inhibitors of dihydropteroate synthase (DHPS).

Figure 1: Folate Pathway Inhibition

The following diagram illustrates the competitive inhibition point of N-substituted tosylamides within the bacterial folate synthesis pathway.

FolatePathwayPABAPABA(p-aminobenzoic acid)DHPSEnzyme: DHPS(Dihydropteroate Synthase)PABA->DHPS SubstratePteridinePteridine PrecursorPteridine->DHPSDHPDihydropteroic AcidDHPS->DHP CatalysisFolateDihydrofolic AcidDHP->FolateTHFTetrahydrofolate(DNA/RNA Synthesis)Folate->THFTosylamideN-Substituted Tosylamide(Inhibitor)Tosylamide->DHPS CompetitiveInhibition

Caption: N-substituted tosylamides mimic PABA, competitively binding to DHPS and halting the production of Tetrahydrofolate, essential for nucleotide biosynthesis.

Pre-Analytical Protocol: Compound Handling

Critical Failure Point: Direct addition of high-concentration DMSO stocks to broth often causes immediate precipitation of tosylamides.

Solvent Selection & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a master stock at 100× the highest desired test concentration (e.g., if testing up to 256 µg/mL, prepare stock at 25,600 µg/mL).

  • Solubility Check:

    • Visually inspect for turbidity.[1]

    • Tip: If the compound is persistent, mild sonication (40 kHz, 10 mins) is permissible. Avoid heating >37°C to prevent degradation of the sulfonamide bond.

The "Intermediate Dilution" Method

To prevent osmotic shock precipitation:

  • Do not dilute the 100% DMSO stock directly into the assay plate wells.

  • Create an Intermediate Plate using the assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).

  • Dilute compound 1:50 into broth in the intermediate plate first. This allows you to visually check for precipitation before adding bacteria.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07 guidelines but optimized for hydrophobic small molecules.

Reagents
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Organisms: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).[2]

  • Positive Control: Sulfamethoxazole (Sigma-Aldrich).

  • Metabolic Dye (Optional): Resazurin (0.01%) for clearer endpoint visualization if precipitation is ambiguous.

Workflow Visualization

BMD_WorkflowStockCompound Stock(100% DMSO)IntermedIntermediate Plate(Broth + Compound)Stock->Intermed Dilute 1:50AssayPlateAssay Plate(Final Test)Intermed->AssayPlate Transfer 100µLInoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->AssayPlate Add 100µLIncubateIncubate16-20h @ 35°CAssayPlate->IncubateReadRead MIC(Visual/OD600)Incubate->Read

Caption: Step-wise workflow ensuring compound solubility is verified in the Intermediate Plate before bacterial exposure.

Step-by-Step Procedure
  • Plate Layout: Use a sterile 96-well round-bottom polystyrene plate.

  • Dilution Series (Intermediate Plate):

    • Dispense 100 µL of CAMHB into columns 2–12.

    • Dispense 200 µL of the highest concentration (from Step 3.2) into column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Broth + DMSO only).

    • Column 12: Sterility Control (Broth only).

  • Transfer: Transfer 50 µL from the Intermediate Plate to the Assay Plate .

  • Inoculation:

    • Prepare a 0.5 McFarland bacterial suspension.[3]

    • Dilute 1:100 in CAMHB to reach ~1 × 10^6 CFU/mL.

    • Add 50 µL of this inoculum to wells in columns 1–11 of the Assay Plate.

    • Final System: 100 µL total volume, 5 × 10^5 CFU/mL, <1% DMSO.

  • Incubation: Seal with a gas-permeable membrane. Incubate at 35°C ± 2°C for 16–20 hours.

Data Interpretation
ObservationInterpretationAction
Clear Well No Growth (Inhibition)Potential MIC candidate.
Turbid Well Bacterial GrowthConcentration is sub-inhibitory.
White Pellet/Crystal Compound Precipitation INVALID. Do not read as MIC. Repeat with lower range.
Button at bottom Sedimented BacteriaGrowth (if not crystalline).

Note on Trailing Endpoints: Sulfonamides often show "trailing" growth (partial inhibition) due to carryover folate reserves. Read the MIC as the concentration inhibiting ≥80% of growth compared to the control, rather than 100% clarity.

Protocol 2: Time-Kill Kinetics

MIC determines potency; Time-Kill determines efficacy (bacteriostatic vs. bactericidal). Sulfonamides are typically bacteriostatic.[4]

  • Preparation: Prepare 10 mL of CAMHB containing the tosylamide at 4× MIC .

  • Inoculation: Add bacteria to a final concentration of 5 × 10^5 CFU/mL.

  • Sampling:

    • Remove 100 µL aliquots at T=0, 4, 8, 12, and 24 hours.

    • Perform serial 10-fold dilutions in sterile saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar.

  • Analysis:

    • Bactericidal: ≥3 log10 reduction in CFU/mL from the starting inoculum.

    • Bacteriostatic: <3 log10 reduction (or maintenance of stasis).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Nna, P. J., Baride, N., & Orie, K. J. (2025).[5][6][7] Synthesis, characterization and antimicrobial properties of metal-based tosylamides. FNAS Journal of Applied Chemical Science Research, 2(2), 76-81.[5][7] [Link]

  • Balakin, K. V., et al. (2004).[8] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. [Link]

  • Ajani, O. O., et al. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. International Journal of Pharmacology, 11, 940-946. [Link]

  • Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action.[9][10][11][12] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. [Link]

Application Note & Protocol: Strategic Crystallization of Sulfonamides for High-Resolution X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Crystallographic Imperative for Sulfonamides

In modern drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its performance and viability. For the sulfonamide class of compounds, this is particularly true. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] An amorphous solid may offer high initial solubility but suffers from thermodynamic instability, while different crystalline forms (polymorphs) of the same molecule can exhibit dramatically different behaviors.[1][2][3]

Obtaining high-quality single crystals suitable for X-ray diffraction (XRD) is therefore not merely an analytical step; it is the foundational act of understanding and controlling the API's solid form. A successful crystal structure elucidation provides unambiguous proof of molecular structure, reveals the intricate network of intermolecular interactions, and serves as the definitive fingerprint for a desired polymorphic form. This guide provides a detailed framework and actionable protocols for the strategic preparation of sulfonamide-based crystals, addressing the unique challenges posed by this important functional group.

The Core Challenge: Polymorphism and Supramolecular Synthons in Sulfonamides

The crystallization of sulfonamides is frequently complicated by polymorphism—the ability of a compound to exist in two or more crystalline forms.[1][4] This phenomenon is rooted in the versatile hydrogen-bonding capabilities of the sulfonamide moiety (-SO₂NH-). The group acts as both a hydrogen bond donor (the N-H proton) and an acceptor (the sulfonyl oxygens).

This duality allows for the formation of different, competing supramolecular "synthons"—structural units built from intermolecular interactions. In sulfonamides, the most common synthons are:

  • The Catemer Motif: Molecules are linked into a one-dimensional chain via N-H···O hydrogen bonds.[2][3]

  • The Dimer Motif: Two molecules form a cyclic, dimeric structure through a pair of N-H···O hydrogen bonds.[2][3]

The near-equal probability of forming these two primary synthons is a major reason for the prevalence of polymorphism in sulfonamides.[2][3] The final crystal packing is a delicate balance, influenced by these strong hydrogen bonds as well as weaker interactions like C-H···O and π-π stacking.[5][6] The choice of solvent, temperature, and cooling rate can tip this balance, favoring one polymorph over another.[1][3]

Strategic Framework for Crystallization

A successful crystallization experiment is a controlled journey from a disordered solution state to a highly ordered solid state. The process is governed by three key factors: solvent selection, supersaturation, and nucleation.

The Primacy of the Solvent

The choice of solvent is the most critical factor in a crystallization experiment. An ideal solvent system should exhibit differential solubility: the sulfonamide should be highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.[1][7] Due to the dual polar (sulfonamide, amino groups) and non-polar (benzene rings) nature of many sulfonamides, single solvents are often inadequate. Solvent mixtures, such as ethanol/water or isopropanol/water, are frequently more effective.[7][8][9]

Controlling Supersaturation

Supersaturation is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility.[1] If the level of supersaturation is too high, the system may crash out as an amorphous solid or a profusion of tiny, unusable microcrystals. The goal is to achieve a state of gentle, controlled supersaturation that allows for slow nucleation and methodical crystal growth. This is typically achieved by:

  • Slow Cooling: Gradually decreasing the temperature of a saturated solution.

  • Slow Evaporation: Allowing the solvent to evaporate slowly, thereby increasing the solute concentration.[10]

  • Solvent/Anti-Solvent Addition: Introducing a miscible "anti-solvent" in which the compound is insoluble to carefully reduce the overall solubility.[1]

The Art of Nucleation

Nucleation is the birth of a new crystal. To obtain a few large, high-quality crystals, it is essential to minimize the number of nucleation sites.[10] This is achieved by using clean glassware and filtering solutions to remove dust or other particulate matter. In cases where spontaneous nucleation is difficult, it can be induced by scratching the inside of the flask with a glass rod or, preferably, by adding a "seed crystal" from a previous successful batch.[1][7]

Experimental Protocols

The following protocols provide step-by-step methodologies for common and effective crystallization techniques for sulfonamides.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most fundamental crystallization technique, ideal for compounds that show a steep solubility curve in a particular solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which the sulfonamide is significantly more soluble when hot than when cold (see Table 1).

  • Dissolution: Place the crude sulfonamide powder in a clean Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the sulfonamide just dissolves completely. Causality: Using the absolute minimum volume of hot solvent is critical for maximizing the yield upon cooling.[1][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to prevent premature crystallization.[1]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Wrapping the flask in glass wool can further slow the cooling rate. Causality: Slow cooling prevents rapid supersaturation, favoring the growth of fewer, larger, and more ordered crystals.

  • Maximizing Yield: Once the flask has reached room temperature, it may be placed in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.[1][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[1]

  • Drying: Dry the crystals in a desiccator under vacuum.

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is highly effective for sulfonamides and offers excellent control over the rate of supersaturation.

Methodology:

  • System Selection: Identify a "good" solvent in which the sulfonamide is highly soluble and a miscible "anti-solvent" in which it is insoluble (see Table 1).

  • Dissolution: Dissolve the sulfonamide compound in the minimum amount of the "good" solvent at room temperature.[1]

  • Induce Supersaturation: While stirring the solution, add the anti-solvent dropwise using a burette or syringe pump. Causality: The slow addition of the anti-solvent gradually reduces the solute's solubility, allowing for a controlled approach to the supersaturation point.

  • Nucleation Point: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid. This indicates that the solution is saturated and nucleation is beginning.[1]

  • Crystal Growth: At the first sign of persistent turbidity, stop adding the anti-solvent, cover the vessel, and set it aside undisturbed for several hours to days to allow the crystals to grow.

  • Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.

Table 1: Common Solvent Systems for Sulfonamide Crystallization
Sulfonamide TypeGood Solvents (High Solubility)Anti-Solvents (Low Solubility)Common Systems & Notes
General SulfonamidesEthanol, Isopropanol, Acetone, Dimethyl Sulfoxide (DMSO)Water, Hexanes, Toluene95% Ethanol is a good starting point for many sulfonamides.[7][8] 70% Isopropanol/Water is effective for sulfathiazole.[7][9]
Co-crystalsEthyl Acetate (EtOAc), Tetrahydrofuran (THF)Cyclohexane, n-HexaneCo-crystallization often involves grinding followed by dissolution in solvent mixtures like EtOAc:THF.[11]
Polymorph ScreeningMethanol, Dichloromethane (DCM), p-XyleneMethyl tert-butyl ether (MTBE)Different solvents can stabilize different polymorphs. For example, one sulfonamide crystallized as two different polymorphs from methanol and p-xylene.[2]

Note: This table provides general guidance. Experimental determination is essential for each specific compound.

Troubleshooting Crystallization Outcomes

Even with careful planning, crystallization can lead to undesirable outcomes. The following workflow provides a logical approach to troubleshooting common issues.

G cluster_start Initial Observation cluster_outcomes Possible Outcomes cluster_solutions Corrective Actions Start Evaluate Crystals After Isolation Success High-Quality Crystals Start->Success Success OilingOut Problem: 'Oiling Out' (Liquid instead of solid) Start->OilingOut Issue LowYield Problem: Low Yield (Few or no crystals) Start->LowYield Issue Amorphous Problem: Amorphous Solid (Fine powder, no facets) Start->Amorphous Issue Sol_Oil Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Attempt to re-crystallize. 4. Consider a lower temp. system. OilingOut->Sol_Oil Sol_Yield Solution: 1. Minimize initial solvent volume. 2. Ensure complete cooling (ice bath). 3. Concentrate mother liquor for a 'second crop'. LowYield->Sol_Yield Sol_Amorphous Solution: 1. Decrease cooling rate significantly. 2. Switch to Solvent/Anti-Solvent method. 3. Try slow evaporation or vapor diffusion. Amorphous->Sol_Amorphous Sol_Oil->Start Retry Sol_Yield->Start Retry Sol_Amorphous->Start Retry

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Advanced Strategy: Co-crystallization to Control Form

When a sulfonamide proves stubbornly polymorphic or produces poor-quality crystals, co-crystallization is a powerful alternative. A co-crystal is a multi-component crystal where the API and a benign "co-former" are held together by non-covalent interactions, typically hydrogen bonds.[12][13]

By introducing a carefully selected co-former (e.g., a compound with a pyridine or carboxylic acid group), it is possible to create new, robust hydrogen-bonding synthons that outcompete the native sulfonamide dimer or catemer motifs.[12][13] This can effectively "lock" the crystal structure into a single, desired form, preventing polymorphism and often improving physical properties.

The general approach involves liquid-assisted grinding of the sulfonamide and co-former, followed by recrystallization of the new solid phase.[11]

Selecting a Crystallization Strategy: A Decision Workflow

The choice of initial crystallization method depends on the amount of material available and its known solubility characteristics.

G Start Start: Crude Sulfonamide Sample Solubility_Test Step 1: Solubility Screening (Test small amounts in various solvents) Start->Solubility_Test High_Sol Highly Soluble in many solvents Solubility_Test->High_Sol Outcome Diff_Sol Differential Solubility Found (Soluble hot, insoluble cold) Solubility_Test->Diff_Sol Outcome Poor_Sol Poorly Soluble in most solvents Solubility_Test->Poor_Sol Outcome Method_AntiSolvent Strategy: Solvent/Anti-Solvent Method High_Sol->Method_AntiSolvent Method_Cooling Strategy: Single-Solvent Recrystallization (Slow Cooling) Diff_Sol->Method_Cooling Method_Vapor Strategy: Slow Evaporation or Vapor Diffusion Poor_Sol->Method_Vapor

Caption: Decision workflow for selecting an initial crystallization strategy.

Confirmation of Crystallinity

Once crystals are obtained, their nature must be confirmed. While visual inspection for sharp edges and faceted morphologies is a good first step, instrumental analysis is required for confirmation.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for assessing crystallinity. Crystalline materials produce a pattern of sharp, characteristic peaks, whereas amorphous materials yield a broad, diffuse halo.[1]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can distinguish between crystalline and amorphous forms. A crystalline solid will show a sharp melting endotherm, while an amorphous solid will exhibit a broader glass transition.[1]

Successful growth of single crystals of sufficient size and quality can then proceed to single-crystal X-ray diffraction for definitive structure elucidation.[14]

References

  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design.
  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
  • Experiment 3 Notes. Chemistry LibreTexts.
  • In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole.
  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCr Journals.
  • Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCr Journals.
  • Apparent basicities of the surfaces characterizing the dominant crystal habits of distinct polymorphic forms of 4-aminosulfonamide. PMC.
  • Experiment 3 Crystalliz
  • X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science.
  • Sulfonamide purification process.
  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for the Removal of Unreacted Tosyl Chloride from Sulfonamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning a critical step in sulfonamide synthesis: the removal of unreacted p-toluenesulfonyl chloride (TsCl).

Frequently Asked Questions (FAQs)

Q1: Why is the removal of unreacted tosyl chloride a critical step in my workflow?

A: The complete removal of unreacted p-toluenesulfonyl chloride (TsCl) is paramount for several reasons. Firstly, its presence can interfere with subsequent reaction steps, potentially leading to unwanted side reactions and byproducts. Secondly, TsCl's polarity is often similar to that of the desired sulfonamide product, which can significantly complicate purification, especially by column chromatography.[1] Lastly, TsCl is a reactive and hazardous compound; its removal is essential for ensuring the safety and purity of your final product.[1]

Q2: What are the primary strategies for removing excess tosyl chloride from a reaction mixture?

A: The most effective strategies involve quenching the unreacted TsCl to convert it into a more easily separable derivative, followed by an appropriate workup and purification. The primary methods include:

  • Aqueous Hydrolysis: Reacting the excess TsCl with water, often facilitated by a base, to form the highly water-soluble p-toluenesulfonic acid or its corresponding salt.[1][2]

  • Amine Quenching: Adding a primary or secondary amine to form a highly polar sulfonamide, which can be easily separated.[1][3]

  • Scavenger Resins: Utilizing polymer-bound amines that react with and immobilize the excess TsCl, allowing for removal by simple filtration.[1][2]

  • Chromatographic Separation: Direct purification using techniques like flash column chromatography.[1][2]

  • Recrystallization: If the desired product is a solid, recrystallization can be a powerful method to isolate the pure sulfonamide from soluble tosyl-related impurities.[2]

  • Reaction with Cellulosic Materials: A green chemistry approach where excess TsCl reacts with cellulose (e.g., filter paper) and is subsequently filtered off.[2][4][5]

Q3: How do I select the most appropriate removal method for my specific sulfonamide synthesis?

A: The optimal method depends on several factors, primarily the stability of your desired product to the workup conditions and its physical properties.

  • For base-sensitive products: Avoid aqueous hydrolysis with strong bases. Instead, consider quenching with a primary or secondary amine in a non-aqueous solvent or using a scavenger resin.[1]

  • For non-polar products: Converting the relatively non-polar TsCl into the very polar p-toluenesulfonic acid (via aqueous hydrolysis) or a polar sulfonamide (via amine quench) will create a significant polarity difference, simplifying separation by extraction or chromatography.[1][3]

  • For solid products: Recrystallization is often a highly effective and scalable purification method.[2][6]

  • For small-scale reactions or sensitive products: Scavenger resins offer high selectivity and a straightforward filtration-based workup, minimizing product loss.[2]

Troubleshooting Guides

Issue 1: My desired sulfonamide product is co-eluting with unreacted tosyl chloride during column chromatography.
  • Underlying Cause: The polarity of your product is too similar to that of p-toluenesulfonyl chloride, resulting in poor separation on silica gel.[1]

  • Solution 1: Implement a Pre-Chromatography Quench. Before attempting chromatographic purification, convert the excess TsCl into a compound with a significantly different polarity.

    • Method A: Amine Quench. The addition of an amine, such as aqueous ammonia or ammonium hydroxide, will convert the unreacted TsCl into p-toluenesulfonamide.[1][3] This byproduct is considerably more polar than TsCl and will have a much lower retention factor (Rf) on a TLC plate, facilitating an easier separation.[1][3]

    • Method B: Basic Aqueous Hydrolysis. Quenching the reaction with an aqueous base like sodium bicarbonate will hydrolyze the TsCl to sodium p-toluenesulfonate.[2] This salt is highly soluble in the aqueous phase and can be efficiently removed during a liquid-liquid extraction.[2]

  • Solution 2: Optimize Chromatographic Conditions. If a quenching step is not feasible, meticulous optimization of your chromatography solvent system is necessary. A less polar eluent may enhance the separation between your product and the unreacted TsCl.[1]

Issue 2: The quenching reaction appears incomplete, and I still detect tosyl chloride by TLC analysis.
  • Underlying Cause: This issue can stem from an insufficient amount of the quenching agent, low reaction temperature, or inadequate mixing, especially in biphasic systems.

  • Troubleshooting Steps:

    • Increase the Excess of Quenching Agent: Ensure that you are using a sufficient molar excess of the amine or base to drive the quenching reaction to completion.[1]

    • Allow for Adequate Reaction Time and Temperature: While quenching is often performed at 0°C to control any exotherm, allowing the mixture to warm to room temperature and stir for 15-30 minutes can ensure the reaction is complete.[1]

    • Ensure Vigorous Stirring: In biphasic systems (e.g., an organic solvent and an aqueous base), vigorous stirring is crucial to maximize the interfacial area and ensure the reactants come into contact.[1]

Issue 3: My desired product is sensitive to aqueous and/or basic conditions.
  • Underlying Cause: The presence of base-labile functional groups, such as esters or certain protecting groups, in your target molecule precludes the use of standard basic aqueous workups.

  • Solution 1: Non-Basic Amine Quench. Perform the quench using a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide byproduct can then be removed by chromatography.[1]

  • Solution 2: Employ a Scavenger Resin. Polymer-bound amine scavengers, like aminomethyl polystyrene, provide an excellent alternative.[1] These solid-supported reagents react with the excess TsCl, and the resulting polymer-bound sulfonamide is easily removed by filtration, avoiding the need for an aqueous workup.[1][2]

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Workup (Hydrolysis)
  • Cooling: Once your primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.[1]

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be aware of potential gas evolution (CO₂).[2]

  • Stirring: Continue to stir the biphasic mixture vigorously for 15-30 minutes at room temperature.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.[1]

  • Washing: Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.[1]

Protocol 2: Purification via Scavenger Resin
  • Addition: To the completed reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically using 2-4 equivalents relative to the excess TsCl.[2]

  • Agitation: Stir or shake the resulting slurry at room temperature. The required time can range from a few hours to overnight. Monitor the disappearance of the TsCl spot by TLC.[1][2]

  • Filtration: Once the TsCl has been consumed, filter the mixture to remove the resin.[1]

  • Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1][2]

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where your desired sulfonamide product has high solubility at elevated temperatures but low solubility at cooler temperatures, while the tosyl-related impurities remain in solution.[2][6] Common solvents for sulfonamides include ethanol-water or isopropanol-water mixtures.[6][7]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.[6]

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of your product.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Data and Method Comparison

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Aqueous Wash (Base) Converts unreacted TsCl and acidic byproducts into water-soluble salts.[2]Fast, inexpensive, and scalable for removing large quantities of impurities.[2]The product must be stable to basic conditions; emulsions can sometimes form.[2]Robust products where large excesses of TsCl need to be removed.
Scavenger Resins Covalently binds the impurity to a solid support, which is then removed by filtration.[2]High selectivity, simple filtration-based removal, and suitable for sensitive substrates.[2]Higher cost, requires stoichiometric amounts, and may need extended reaction times.[2]Removing small to moderate amounts of excess TsCl from sensitive products.
Recrystallization Exploits differences in solubility between the product and impurities at varying temperatures.[2]Can provide a very high-purity final product and is a scalable technique.Requires the product to be a solid and may involve some product loss in the filtrate.Solid products where high purity is the primary goal.

Visualized Workflow: Quenching and Extraction

G cluster_0 Reaction Workup cluster_1 Aqueous Phase cluster_2 Organic Phase A Completed Reaction Mixture (Product + Excess TsCl) B Cool to 0-10 °C A->B 1. C Slowly add aq. NaHCO₃ (Quench) B->C 2. D Stir Vigorously C->D 3. E Transfer to Separatory Funnel D->E 4. F Separate Layers E->F 5. G Sodium p-toluenesulfonate (Water Soluble) F->G Discard H Desired Sulfonamide Product F->H Collect I Wash with Water & Brine H->I 6. J Dry over Na₂SO₄ I->J 7. K Filter & Concentrate J->K 8. L Crude Product K->L Final Step

Caption: Workflow for the removal of unreacted TsCl via basic aqueous quench and extraction.

References

  • Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • Benchchem. Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • Chemistry LibreTexts. 4.4: Experiment 3 Notes. (2020).
  • RSC Publishing. Green Chemistry. (2022).
  • Gibson, H. W., & Schoonover, D. V. (2017).
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016).

Sources

Technical Support Center: Solubilization Strategies for N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

N-(cyclohexylmethyl)-4-methylbenzenesulfonamide presents a classic solubility paradox in drug development. Structurally, it combines a lipophilic toluene ring and a hydrophobic cyclohexyl group, linked by a polar sulfonamide moiety.

The Core Issue: While sulfonamides are generally classified as weak acids, the


-alkyl substitution on this molecule significantly reduces its acidity compared to 

-aryl sulfonamides. The pKa is estimated to be

. Consequently, at physiological pH (7.4), the molecule remains >99.9% unionized , rendering pH adjustment ineffective for solubilization in biological media.

This guide provides validated protocols to overcome these thermodynamic barriers using cosolvency and complexation strategies.

Module 1: Diagnostic Workflow

Before altering your formulation, identify the specific solubility bottleneck using the decision tree below.

Solubility_Workflow Start Start: Compound Precipitation Check_Conc Target Concentration > 10 µM? Start->Check_Conc Check_DMSO Is DMSO > 1% Tolerated? Check_Conc->Check_DMSO Yes Action_Cosolvent Protocol B: Cosolvent Spiking (DMSO/Buffer Step-down) Check_Conc->Action_Cosolvent No (Low Conc) Check_pH Is Assay pH > 11 Allowed? Action_pH Protocol A: pH Adjustment (Use 0.1M NaOH) Check_pH->Action_pH Yes (Non-Bio Assay) Action_Cyclo Protocol C: Cyclodextrin Complexation (HP-β-CD) Check_pH->Action_Cyclo No (Bio Assay) Check_DMSO->Check_pH No Check_DMSO->Action_Cosolvent Yes Action_Micelle Protocol D: Surfactant Micellization (Tween 80 / SDS) Action_Cyclo->Action_Micelle If CD Fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

Module 2: Troubleshooting Common Issues

Issue 1: "The Compound Crashes Out Upon Dilution into Media"

Symptom: You prepare a clear 10 mM stock in DMSO, but adding it to PBS (pH 7.4) causes immediate cloudiness or precipitation over 1 hour.

Technical Root Cause: This is a Kinetic vs. Thermodynamic Solubility failure. The "mixing enthalpy" of DMSO and water is exothermic, temporarily stabilizing the compound. As the system equilibrates, the high lipophilicity (LogP > 3) drives the compound out of the ordered water structure (hydrophobic effect).

Corrective Protocol: The "Sub-Surface" Spiking Technique Do not pipette the DMSO stock onto the surface of the buffer. This creates a local region of high water/low DMSO, triggering precipitation at the interface.

  • Preparation: Warm the aqueous media to 37°C.

  • Vortexing: Create a vortex in the aqueous media.

  • Injection: Inject the DMSO stock directly into the center of the vortex (sub-surface) using a narrow-gauge tip.

  • Equilibration: Sonicate for 5 minutes immediately after mixing.

Data Comparison: Solvent Tolerance

Solvent SystemMax Solubility (Est.)Biological CompatibilityRisk of Precipitation
Pure Water (pH 7) < 1 µg/mLHighN/A (Insoluble)
10% DMSO/Water ~50-100 µg/mLLow-MediumHigh (Time-dependent)
20% HP-β-CD > 500 µg/mLHighLow (Thermodynamic stability)
PEG 400 (Neat) > 10 mg/mLToxic to cellsN/A
Issue 2: "pH Adjustment (NaOH) Isn't Improving Solubility"

Symptom: Adding NaOH to reach pH 9 or 10 does not dissolve the solid.

Expert Insight: Unlike sulfadiazine or sulfamethoxazole (pKa ~6-7), this compound is an N-alkyl sulfonamide .

  • Mechanism: The alkyl group (cyclohexylmethyl) is electron-donating compared to an aromatic ring, destabilizing the negative charge on the nitrogen atom after deprotonation.

  • Result: The pKa shifts to ~11-12.

  • Calculation: At pH 10, the ratio of ionized (soluble) to unionized (insoluble) species is governed by the Henderson-Hasselbalch equation:

    
    
    
    
    
    Conclusion: Even at pH 10, 99% of your compound remains insoluble. Stop using pH adjustment for this molecule.

Module 3: Advanced Formulation (The "Gold Standard")

For animal studies or sensitive cell assays where DMSO is toxic, Cyclodextrin Complexation is the required approach. The hydrophobic cyclohexyl and toluene rings fit perfectly into the cavity of Beta-Cyclodextrins.

Protocol: Preparation of HP-β-CD Complex

Reagents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Millipore Water.

  • Vehicle Prep: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter through 0.22 µm.[1]

  • Compound Addition: Add this compound in excess (e.g., 2 mg/mL).

  • Energy Input:

    • Preferred: Probe sonicate (20% amplitude) for 60 seconds (pulse on/off).

    • Alternative: Stir at 500 RPM for 24 hours at 25°C.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to remove undissolved solid.

  • Validation: The supernatant is now a thermodynamically stable inclusion complex.

Complexation_Mechanism cluster_0 Stabilization Mechanism Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_1 (Association) CD Cyclodextrin (Host) CD->Complex Desc 1. Displacement of cavity water 2. Hydrophobic interaction (Cyclohexyl ring) 3. Van der Waals forces

Figure 2: Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin.

FAQ: Frequently Asked Questions

Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes. A 0.1% to 0.5% Tween 80 solution will form micelles that solubilize the drug. However, surfactants can lyse cell membranes and interfere with membrane-bound receptor assays. Use only if validated for your specific assay.

Q: Why does the literature show different pKa values for sulfonamides? A: Literature often cites N-aryl sulfonamides (like sulfamethoxazole). The N-alkyl substitution in your compound (cyclohexylmethyl) drastically reduces acidity. Always verify the substitution pattern on the sulfonamide nitrogen.

Q: Is the compound stable in water once dissolved? A: Chemically, yes. The sulfonamide bond is resistant to hydrolysis at neutral pH. Physically, no—if you used a cosolvent (DMSO), it is metastable and will eventually precipitate. If you used Cyclodextrins, it is physically stable.

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs.

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[1][2][3][4] 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. 5[1][3][6]

  • NIST Chemistry WebBook. (2023). Benzenesulfonamide, N-cyclohexyl-4-methyl- (CAS 80-30-8).[7] National Institute of Standards and Technology.

  • PubChem. (2023). Compound Summary: N-cyclohexyl-4-methylbenzenesulfonamide.[7][8] National Center for Biotechnology Information.

  • Martinez, F., & Gomez, A. (2002).[9] Thermodynamic study of the solubility of some sulfonamides in octanol-water and cyclohexane-water systems. 9

Sources

purification of sulfonamides using flash column chromatography vs recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Flash Column Chromatography vs. Recrystallization

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the critical step of purifying crude sulfonamide products. The choice between flash column chromatography and recrystallization is often a pivotal decision that impacts yield, purity, scalability, and time.

As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot challenges. This document moves beyond simple step-by-step instructions to offer a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative references.

Choosing Your Purification Strategy: A Logic-Based Approach

The first and most critical step is selecting the appropriate purification technique. This decision depends on several factors: the scale of your synthesis, the nature of the impurities, the required final purity, and available resources.

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Start: Crude Sulfonamide Mixture is_crystalline Is the crude product a solid? start->is_crystalline impurities_known Are impurities structurally similar (e.g., isomers, analogs)? is_crystalline->impurities_known Yes chromatography Primary Method: Flash Chromatography is_crystalline->chromatography No (Oil/Gum) scale What is the scale? impurities_known->scale No impurities_known->chromatography Yes recrystallization Primary Method: Recrystallization scale->recrystallization Large Scale (>5g) scale->chromatography Small Scale (<5g) [High Purity Needed] chromatography_prelim Consider Chromatography as a preliminary cleanup recrystallization->chromatography_prelim If highly impure recrystallization_polish Consider Recrystallization as a final polishing step chromatography->recrystallization_polish For crystalline products

Caption: Decision workflow for selecting a purification method.

Comparative Overview
FeatureFlash Column ChromatographyRecrystallization
Principle Differential adsorption/desorption on a stationary phase.[1]Differential solubility in a solvent at different temperatures.[2]
Best For Complex mixtures, non-crystalline products (oils), separation of isomers, achieving >99% purity.[3][4]Crystalline solids, large-scale purification (>5 g), removing baseline or highly soluble/insoluble impurities.[5][6]
Typical Yield Good to excellent (80-95%), but losses can occur from irreversible binding or difficult separations.Variable (50-90%); yield is sacrificed for purity, and material is lost in the mother liquor.[7]
Speed Relatively fast for small scales (hours).Can be time-consuming due to slow cooling requirements (hours to days).[4]
Cost & Scalability Expensive and difficult to scale up due to high solvent and silica gel consumption.[4][6]Inexpensive, straightforward, and highly scalable for industrial applications.[6][8]
Common Challenge Compound decomposition on acidic silica gel; finding a good solvent system for separation.[9][10]"Oiling out"; choosing an appropriate solvent; low recovery.[11]

Section 1: Flash Column Chromatography

Flash chromatography is a preparative liquid chromatography technique that utilizes pressure to drive a solvent through a column packed with a solid stationary phase, most commonly silica gel. For sulfonamides, which are often polar, this method provides excellent resolving power.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide seems to be degrading on the silica gel column. What is happening and how can I prevent it? A1: Standard silica gel has acidic silanol (Si-OH) groups on its surface.[9] These acidic sites can catalyze the hydrolysis of certain functional groups or cause degradation of acid-sensitive compounds. Sulfonamides themselves are generally stable, but protecting groups (like N-silyl groups) or other sensitive moieties in your molecule can be cleaved.[9]

  • Solution: Deactivate the silica gel by preparing your eluent with a small amount (0.5-1% v/v) of a basic modifier like triethylamine or pyridine.[9][12] It is crucial to pre-equilibrate the column with this modified eluent before loading your sample to ensure the entire stationary phase is neutralized.[9]

Q2: My polar sulfonamide won't move off the baseline, even with 100% ethyl acetate. What should I do? A2: This is a common issue for highly polar compounds. Ethyl acetate is not a sufficiently polar mobile phase to elute very polar molecules from the highly polar silica gel.

  • Solution: You need a more aggressive, more polar solvent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-5% MeOH in DCM and gradually increase the concentration. For very polar or basic sulfonamides, a system containing ammonium hydroxide can be effective; for example, using 1-10% of a stock solution of 10% ammonium hydroxide in methanol, mixed with dichloromethane.[10]

Q3: What is a good starting solvent system for a typical aromatic sulfonamide? A3: A mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate is the universal starting point.[1] Based on TLC analysis, aim for an Rf value of 0.2-0.4 for your desired compound.[12] A typical starting eluent for many sulfonamides is 20-40% ethyl acetate in hexanes.[5][13]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots Incorrect Eluent Polarity: The chosen solvent system does not provide differential retention for your compound and impurities.Optimize with TLC: Systematically test different solvent ratios (e.g., hexanes/EtOAc, DCM/MeOH) to achieve a clear separation (ΔRf > 0.2) on a TLC plate.[3] Consider running a solvent gradient during the column.[12][14]
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.Reduce Load: Use a higher ratio of silica gel to crude material. A ratio of 50:1 to 100:1 (w/w) is common for difficult separations.[14]
Streaking or Tailing of Spots Compound is Highly Polar/Ionic: The sulfonamide group can interact strongly with acidic silanol sites, leading to poor peak shape.Add a Modifier: As mentioned in FAQ1, add 0.5-1% triethylamine to your eluent to mask the acidic sites and improve peak shape.[9] For sulfonamides with acidic protons (like a carboxylic acid), adding 0.5-1% acetic or formic acid can sometimes help.
Sample Insoluble in Eluent: The sample precipitates at the top of the column when the run is started.Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a stronger solvent (e.g., DCM or acetone), adsorb it onto a small amount of silica gel ("dry loading"), and load the resulting powder onto the column.
Product Not Eluting from Column Irreversible Adsorption: The compound is too polar and is permanently stuck to the silica gel.Test Silica Stability: Before running the column, spot your compound on a TLC plate, let it sit for an hour, then develop it. If a new baseline spot appears or the original spot diminishes, it indicates instability or irreversible binding.[10] Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like aminopropyl silica.[9][15]
Compound Decomposed: The product was not stable to the acidic silica.[10]Use Deactivated Silica: Prepare your column and eluent with triethylamine as described above.[12]
General Protocol for Flash Chromatography of a Sulfonamide
  • TLC Analysis: Develop an optimal eluent system using TLC. The ideal system gives your target sulfonamide an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed.[5][14]

  • Sample Loading: Dissolve the crude sulfonamide in a minimal amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent like DCM). Carefully apply the solution to the top of the silica bed.

  • Elution: Begin elution with the determined solvent system. Collect fractions and monitor their composition by TLC.

  • Analysis & Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 2: Recrystallization

Recrystallization is a powerful purification technique for crystalline solids like many sulfonamides. It leverages the differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures.[2] The goal is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).[16]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my sulfonamide? A1: The ideal solvent is one in which your sulfonamide is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Common choices for moderately polar sulfonamides include ethanol, isopropanol, or mixtures like ethanol/water and ethyl acetate/hexanes.[5][11] The principle of "like dissolves like" is a good starting point; polar compounds dissolve well in polar solvents.[16]

Q2: My product isn't crystallizing, even after cooling in an ice bath. What went wrong? A2: This is usually due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but requires a nucleation event to begin crystallization.[11]

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed crystal" of the pure product.[5][11]

    • Reduce Solvent Volume: If induction fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.[3][17]

Q3: Instead of crystals, I got an oil. What is "oiling out" and how do I fix it? A3: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a solid.[11] This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if the crude material is highly impure.[3][11]

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a bit more hot solvent to lower the saturation point, and allow it to cool much more slowly.[11]

    • Change Solvents: The solvent may be too nonpolar. Switch to a more polar solvent or a different solvent mixture.[11] For example, if you used ethyl acetate/hexanes, try ethanol/water.

    • Preliminary Cleanup: If the cause is high impurity, a preliminary purification by flash chromatography to remove the bulk of impurities may be necessary before a final recrystallization.[3][11]

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield / No Crystal Formation Too Much Solvent: The solution is not saturated upon cooling.[11]Concentrate the Solution: Boil off excess solvent and allow the solution to cool again.[3]
Inappropriate Solvent: The sulfonamide is too soluble in the solvent even at low temperatures.[11]Test Other Solvents: Perform small-scale solubility tests to find a more suitable solvent or a solvent/anti-solvent system.
Cooling Too Quickly: Rapid cooling leads to the formation of fine, impure powder instead of well-ordered crystals.[7]Slow Down Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a towel, before moving to an ice bath.[7][11]
Colored Crystals Colored Impurities Present: Impurities are co-crystallizing with your product.Use Activated Charcoal: After dissolving the crude solid in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.[11][16]
Premature Crystallization Solution Cooled During Hot Filtration: The product crystallizes on the filter paper or in the funnel stem.Use Pre-heated Glassware: Pre-heat the funnel and receiving flask in an oven or with hot solvent vapor. Perform the hot filtration step as quickly as possible.[7][11]
Amorphous Powder Forms "Crashing Out": The compound solidified too rapidly, preventing the formation of an ordered crystal lattice.[7]Reduce Cooling Rate: This is the most critical factor. Ensure cooling is very slow.[7] Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent, then slowly add a miscible "anti-solvent" in which it is insoluble until the solution turns cloudy. This controlled precipitation can promote crystal growth.[7]
General Protocol for Recrystallization of a Sulfonamide
  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the crude sulfonamide is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[5][16]

  • Hot Filtration (if needed): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5][11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor, then allow them to dry completely.[5][16]

References
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved February 24, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 24, 2026, from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved February 24, 2026, from [Link]

  • Chang, C. M. J., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved February 24, 2026, from [Link]

  • Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiral Publishing. Retrieved February 24, 2026, from [Link]

  • Massarotti, A., & Grimaldi, A. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 24, 2026, from [Link]

  • Quora. (2017, August 2). Are there cases in which column chromatography is preferable to recrystallisation? Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 24, 2026, from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, October 16). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved February 24, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. Retrieved February 24, 2026, from [Link]

  • Angeli, A., et al. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Retrieved February 24, 2026, from [Link]

  • González, V. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved February 24, 2026, from [Link]

  • Drug Development. (2012, June 15). Laboratory Techniques of Purification and Isolation. Retrieved February 24, 2026, from [Link]

  • J-GLOBAL. (n.d.). Thin-Layer and Column Chromatography of Sulfonamides on Aminopropyl Silica Gel. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved February 24, 2026, from [Link]

  • Molecules. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC. Retrieved February 24, 2026, from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved February 24, 2026, from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved February 24, 2026, from [Link]

  • Interchim. (n.d.). Troubleshooting. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, October 15). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Retrieved February 24, 2026, from [Link]

  • Al-Dhhan, Z. T. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Baghdad Journal of Biochemistry and Applied Biological Sciences. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 24, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. N-(cyclohexylmethyl)-4-methylbenzenesulfonamide, a molecule featuring a flexible cyclohexyl moiety linked to a classic tosyl group, presents a seemingly straightforward yet nuanced challenge for characterization. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative assessment with other key analytical techniques. Our focus is not merely on the data but on the strategic workflow and the causal reasoning that underpins a robust structural elucidation.

The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for the structural analysis of organic molecules in solution. Its power lies in its ability to provide a detailed electronic and topological map of every unique proton environment within a molecule. For this compound, ¹H NMR allows us to confirm the connectivity of the cyclohexylmethyl and 4-methylbenzenesulfonamide fragments and ascertain the compound's purity.

Predicted ¹H NMR Spectrum Analysis

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, we can construct a highly accurate predicted spectrum based on established chemical shift principles and data from closely related analogues.[1][2][3] The molecule is analyzed by dissecting it into its three key structural components: the 4-methylbenzenesulfonamide (tosyl) group, the cyclohexyl ring, and the bridging methylene and amine protons.

Molecular Structure and Proton Labeling

Caption: Molecular structure with proton designations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
Hₐ, Hₐ' Aromatic~ 7.75d2HProtons ortho to the electron-withdrawing sulfonyl group are significantly deshielded.[4]
Hₑ, Hₑ' Aromatic~ 7.30d2HProtons meta to the sulfonyl group are less deshielded than Hₐ.[5][4]
NH Amine~ 4.8 - 5.5t (or br s)1HThe proton on the nitrogen is deshielded by the adjacent sulfonyl group. Its signal can be broad and the multiplicity (coupling to Hբ) might be lost due to exchange.[3][6]
Methylene~ 2.85t (or dd)2HProtons on the carbon adjacent to the nitrogen are deshielded by the electronegative nitrogen atom.[7][8]
Hₖ Methyl~ 2.43s3HAromatic methyl group protons typically appear in this region.[8]
Hₒ Methine~ 1.5 - 1.7m1HThe methine proton of the cyclohexyl ring.
Hₘ, Hₙ Cyclohexyl (axial & equatorial)~ 0.8 - 1.6m10HThe remaining ten protons of the cyclohexyl ring are shielded and exhibit complex overlapping multiplets due to axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible NMR protocol is critical for obtaining high-quality data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
  • Add ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with analyte signals.[9]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[10]
  • Cap the tube and gently invert several times to ensure complete dissolution.

2. Instrument Setup and Data Acquisition (on a 500 MHz Spectrometer):

  • Insert the sample into the NMR magnet and allow it to thermally equilibrate for 5-10 minutes.
  • Lock the spectrometer onto the deuterium signal of the CDCl₃.
  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
  • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters:
  • Spectral Width: ~16 ppm
  • Acquisition Time: ~3 seconds
  • Relaxation Delay: 2 seconds
  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in pure absorption mode.

  • Perform a baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks corresponding to the analyte.

  • Analyze peak multiplicities and coupling constants.

    Caption: Standard workflow for ¹H NMR analysis.

A Comparative Perspective: Alternative and Complementary Techniques

While ¹H NMR is powerful, a multi-technique approach provides the most rigorous characterization. No single technique is infallible; instead, they offer complementary information that, when combined, validates a structure with the highest degree of confidence.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Detailed proton environment, connectivity (via coupling), stereochemistry, purity.Unparalleled structural detail for soluble compounds. Quantitative potential (qNMR).[11]Requires soluble sample, relatively low sensitivity compared to MS, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity, provides exact molecular formula.[11][12]Provides no information on atom connectivity or stereochemistry, isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, S=O, C=C).Fast, non-destructive, good for identifying key functional groups.[12]Provides limited information on the overall carbon skeleton, not suitable for complex mixture analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Excellent for determining purity and quantifying the amount of a substance.[11]Provides no structural information beyond a retention time relative to standards.
Synergistic Workflow for Structure Elucidation

A logical workflow leverages the strengths of each technique to build a comprehensive and self-validating picture of the molecule.

Structure_Elucidation_Workflow start Synthesized Crude Product hplc Purity Check via HPLC start->hplc Is it pure? ms Molecular Weight via MS (Confirm C₁₄H₂₁NO₂S) hplc->ms Yes (>95%) impure Purify (e.g., Column Chromatography) hplc->impure No ir Functional Groups via IR (Confirm N-H, S=O) ms->ir Correct MW? nmr Detailed Structure via ¹H NMR (Confirm Connectivity) ir->nmr Correct FGs? confirm Structure Confirmed nmr->confirm Spectrum matches predicted structure? impure->hplc

Caption: Integrated workflow for chemical structure validation.

Conclusion: The Indispensable Role of ¹H NMR

For the structural elucidation of this compound, ¹H NMR spectroscopy is not just a technique but the central pillar of the investigation. It is the only common analytical method that provides direct evidence of the precise arrangement and connectivity of the atoms in the molecular framework. When its data is corroborated by molecular weight information from Mass Spectrometry, functional group confirmation from IR Spectroscopy, and purity assessment from HPLC, the result is an unambiguous and trustworthy structural assignment. This integrated, multi-faceted approach embodies the principles of scientific integrity, ensuring that the materials used in research and development are precisely what they are intended to be.

References

  • This compound. LookChem. [Link]

  • ¹H-NMR spectra of tosyl starch prepared under the conditions using (a)... ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. PubMed. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Benzenesulfonamide, N-cyclohexyl-4-methyl-. NIST WebBook. [Link]

  • 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]

Sources

Technical Guide: IR Spectroscopy of Sulfonamide S=O Stretching Vibrations

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

The sulfonyl group (


This guide provides a rigorous comparative analysis of these bands, delineating the specific wavenumber ranges, substituent effects, and experimental protocols required to resolve them in drug development contexts.

Mechanistic Foundation: The Sulfonyl Vibrational Modes[5][6][8]

The sulfur atom in the sulfonamide group (

  • Asymmetric Stretch (

    
    ):  The two S=O bonds oscillate out of phase (one stretches while the other compresses). This requires higher energy and appears at a higher wavenumber (
    
    
    ).
  • Symmetric Stretch (

    
    ):  Both S=O bonds expand and contract simultaneously.[1] This appears at a lower wavenumber (
    
    
    ).

Key Insight: The separation (


Visualization: Vibrational Logic & Comparison

The following diagram illustrates the structural relationships and vibrational logic distinguishing sulfonamides from related sulfur-oxygen groups.

Sulfonamide_IR_LogicRootSulfur-Oxygen Functional GroupSulfoxideSulfoxide (R-SO-R')Single S=O bondRoot->SulfoxideSulfoneSulfone (R-SO2-R')Two S=O bondsNo NitrogenRoot->SulfoneSulfonamideSulfonamide (R-SO2-N-R)Two S=O bonds+ Nitrogen Inductive EffectRoot->SulfonamideVib_SulfoxideSingle Stretch (v)1030-1070 cm⁻¹Sulfoxide->Vib_SulfoxideVib_SulfoneDoublet (vas/vs)vas: 1300-1350 cm⁻¹vs: 1120-1160 cm⁻¹Sulfone->Vib_SulfoneVib_SulfonamideDoublet (vas/vs)vas: 1335-1370 cm⁻¹vs: 1145-1180 cm⁻¹Sulfonamide->Vib_SulfonamideMechanismMechanism: N atom withdraws electron densityfrom S, stiffening S=O bonds -> Higher FrequencySulfonamide->MechanismCausalityVib_Sulfone->Vib_SulfonamideShift +10-20 cm⁻¹

Caption: Comparative logic of S=O stretching frequencies. Note the frequency upshift in sulfonamides due to the electronegative nitrogen atom.

Comparative Analysis: Sulfonamides vs. Alternatives

The following table synthesizes data to objectively compare the sulfonamide signature against interfering groups.

Table 1: Diagnostic IR Bands of Sulfur-Oxygen Groups
Functional GroupStructure

/


Key Distinguishing Feature
Sulfonamide

1335–1370 cm⁻¹ (Strong)1145–1180 cm⁻¹ (Strong)Primary: Two N-H bands (3200-3400).[2][3][4][5][6] Secondary: One N-H band.
Sulfone

1300–1350 cm⁻¹1120–1160 cm⁻¹Lack of N-H bands. Frequencies are generally 10–20 cm⁻¹ lower than sulfonamides.
Sulfoxide

1030–1070 cm⁻¹ (Strong)N/ASingle band only. Much lower frequency.
Sulfonate

~1350 cm⁻¹~1175 cm⁻¹Often indistinguishable by S=O alone. Must check for C-O-S stretches (800-1000 cm⁻¹) and lack of N-H.
Amide

N/AN/AC=O[4][6] Stretch (Amide I): 1630–1690 cm⁻¹. No doublet in 1100–1400 range.
Substituent Effects (Causality)
  • Electron Withdrawing Groups (EWG): Placing an EWG (e.g.,

    
    , 
    
    
    ) on the aromatic ring of an arylsulfonamide typically increases the wavenumber of the
    
    
    stretch. The EWG pulls electron density from the sulfur, increasing the effective bond order of the S=O bonds (stiffening the spring).
  • Hydrogen Bonding: In the solid state (KBr pellet), hydrogen bonding between the

    
     oxygen and the 
    
    
    hydrogen of neighboring molecules weakens the S=O bond, lowering the frequency.
    • Observation: Solution phase spectra (in

      
      ) often show S=O bands shifted higher  by 10–20 cm⁻¹ compared to solid-state spectra because these intermolecular H-bonds are broken [1, 2].
      

Experimental Protocols (Self-Validating Systems)

To achieve publication-quality spectra that resolve these bands clearly, you must control for moisture and concentration effects.

Method A: Solid State (KBr Pellet)

Best for: Routine identification of stable solids.

  • Preparation: Grind 1–2 mg of sulfonamide sample with ~100 mg of spectroscopic grade KBr.

  • Grinding: Use an agate mortar. Grind until the mixture is a fine, flour-like powder.

    • Causality: Large particles cause the "Christiansen Effect" (scattering), resulting in a sloping baseline and distorted peak shapes.

  • Pressing: Apply 8–10 tons of pressure under vacuum for 1–2 minutes.

  • Validation Check (The "Clear Window" Rule):

    • Hold the pellet up to the light. It must be transparent, not milky.

    • Spectral Check: If the baseline at 4000 cm⁻¹ is below 80% transmittance, regrind.

    • Moisture Check: A broad band at 3400 cm⁻¹ indicates wet KBr. This will obscure the N-H stretching bands of the sulfonamide. Dry KBr at 110°C overnight if this occurs [3].

Method B: Solution Phase (Chloroform/DCM)

Best for: Studying hydrogen bonding or avoiding lattice effects.

  • Solvent Choice: Use anhydrous

    
     or 
    
    
    . Avoid alcohols (they H-bond strongly).
  • Cell: Use a sealed liquid cell with NaCl or CaF2 windows (0.1 mm path length).

  • Background: Run a pure solvent background immediately before the sample.

  • Validation Check: Ensure the solvent peaks are fully subtracted. The region 1335–1370 cm⁻¹ must be free of solvent interference (DCM has some absorption here; Chloroform is generally cleaner in the S=O region).

Diagnostic Workflow

Use this decision tree to confirm the presence of a sulfonamide moiety in an unknown sample.

Identification_WorkflowStartUnknown Sample SpectrumCheck_COIs there a strong bandat 1630-1690 cm⁻¹?Start->Check_COCheck_SO2Is there a strong doublet?~1350 cm⁻¹ AND ~1160 cm⁻¹Check_CO->Check_SO2NoAmideLikely Amide (C=O)Check_CO->AmideYesCheck_NHCheck N-H Region (3200-3400 cm⁻¹)Check_SO2->Check_NHYesSulfoneLikely Sulfone or Sulfonate(Check C-O bands)Check_SO2->SulfoneNo (or weak/single)PrimaryPrimary Sulfonamide(Two N-H bands)Check_NH->PrimaryTwo BandsSecondarySecondary Sulfonamide(One N-H band)Check_NH->SecondaryOne BandTertiaryTertiary Sulfonamide(No N-H bands)Check_NH->TertiaryNo Bands

Caption: Step-by-step logic for distinguishing sulfonamides from amides and sulfones.

References

  • Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285.[7]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679.

  • Shimadzu Corporation. (n.d.). KBr Pellet Method: Measurement and Analysis. Shimadzu Application News.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Mass Spectrometry Fragmentation Pattern of N-Substituted Tosylamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted tosylamides (p-toluenesulfonamides) are ubiquitous in medicinal chemistry, serving as robust protecting groups and active pharmacophores. Their mass spectrometric (MS) analysis is critical for structural elucidation and impurity profiling.

This guide moves beyond basic spectral interpretation to provide a comparative analysis of fragmentation behaviors.[1][2] We contrast the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and benchmark the Tosyl group against its common alternatives—Mesyl and Nosyl groups.

Key Takeaway: The diagnostic utility of N-tosylamides relies on the characteristic S-N bond cleavage , yielding the sulfonyl cation (


 155) and the tropylium ion (

91). However, the choice of ionization method drastically alters the visibility of the molecular ion (

), necessitating a tailored approach for structural confirmation.

Mechanistic Foundations

The fragmentation of N-substituted tosylamides is governed by the stability of the sulfur-nitrogen bond and the aromatic core. Understanding these pathways is essential for differentiating true metabolites from in-source fragments.

Primary Fragmentation Pathway (S-N Cleavage)

The most energetically favorable pathway involves the heterolytic cleavage of the S-N bond. This generates a stable sulfonyl cation and a neutral amine (in positive mode).

  • Precursor:

    
     (ESI) or 
    
    
    
    (EI)
  • Primary Fragment:

    
     (
    
    
    
    155)
  • Secondary Fragment:

    
     (Tropylium, 
    
    
    
    91) via loss of
    
    
    .
  • Tertiary Fragment:

    
     (
    
    
    
    65) via ring contraction and loss of acetylene (
    
    
    ).
Visualizing the Pathway

The following diagram illustrates the stepwise degradation observed in Collision-Induced Dissociation (CID).

TosylFragmentation Parent Precursor Ion [M+H]+ SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage CID Energy TosylCat Tosyl Cation m/z 155 SN_Cleavage->TosylCat - Amine Neutral Tropylium Tropylium Ion m/z 91 TosylCat->Tropylium - SO2 (64 Da) Cyclo Cyclopentadienyl m/z 65 Tropylium->Cyclo - C2H2 (26 Da)

Figure 1: The canonical fragmentation pathway of N-tosylamides showing the sequential loss of the amine, sulfur dioxide, and acetylene.

Comparative Performance: EI vs. ESI

The choice of ionization technique is not merely operational; it dictates the data quality for N-tosylamides.

Hard vs. Soft Ionization

Electron Ionization (EI) imparts 70 eV of energy, often obliterating the molecular ion of labile sulfonamides. Electrospray Ionization (ESI) , being a soft technique, preserves the


, making it superior for molecular weight confirmation but requiring MS/MS for structural fingerprinting.
Data Comparison Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime High (70 eV)Low (Thermal/Voltage dependent)
Molecular Ion (

)
Weak/Absent (<5% abundance)Dominant (

or

)
Base Peak Often

91 or 155

(in MS1)
Sensitivity Moderate (ng range)High (pg range)
Diagnostic Utility Library matching (NIST)Precursor-Product Ion scanning
Artifacts Thermal degradation prior to ionizationAdduct formation (

)

Expert Insight: For drug development, ESI in Positive Mode is the gold standard. However, beware of "In-Source Fragmentation" where high cone voltages mimic MS/MS spectra, potentially leading to false identification of the metabolite as the parent drug.

Structural Alternatives Comparison: Tosyl vs. Mesyl vs. Nosyl

When selecting a sulfonamide protecting group or analyzing a mixture, distinguishing the specific sulfonyl moiety is critical. The fragmentation patterns provide a "fingerprint" for each.

Diagnostic Ion Table[3]
Sulfonyl GroupStructureDiagnostic Cation (

)
Secondary Ion (

)
Mechanism Note
Tosyl (Ts)

155 91 High stability of tropylium ion drives

91 abundance.
Mesyl (Ms)

79 63Lacks aryl stabilization;

is distinct but lower intensity.
Nosyl (Ns)

186 122 Nitro group effects: often shows characteristic

loss or reduction.
Benzenesulfonyl

141 77 Phenyl cation (

77) is the analog to the Tosyl

91.
Rearrangement Potential ( Extrusion)

Unlike Mesylates, Tosylamides and Nosylamides can undergo a rearrangement where


 is extruded, and the amine nitrogen migrates to the aryl ring (ipso-substitution).
  • Tosyl: Rare/Minor pathway due to electron-donating methyl group.

  • Nosyl: Major pathway. The electron-withdrawing nitro group destabilizes the S-N bond and promotes

    
     loss (loss of 64 Da from parent).
    

Experimental Protocol: ESI-MS/MS Optimization

To generate reproducible fragmentation data for N-substituted tosylamides, strict control of source parameters is required.

Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid. Avoid high concentrations of ammonium buffers which suppress the protonated species in favor of ammoniated adducts.

  • Concentration: 1-10 µM (Direct Infusion) or 100 ng/mL (LC-MS injection).

Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization Mode: ESI Positive (

    
    ).[3][4]
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage (Fragmentor):

    • Low (20-30V): To preserve

      
      .
      
    • High (60-80V): To induce in-source generation of

      
       155 (simulated EI).
      
  • Collision Energy (CE):

    • Stepped CE (15, 30, 45 eV): Essential.

    • Low CE (15 eV): Minimal fragmentation.

    • Med CE (30 eV): Generates

      
       155 (Base peak).
      
    • High CE (45+ eV): Drives

      
       155 
      
      
      
      91 transition.
Self-Validating Workflow

To ensure data integrity, use the following logic flow:

ValidationWorkflow Start Acquire MS1 Spectrum CheckParent Is [M+H]+ Present? Start->CheckParent CheckAdducts Check for [M+Na]+ (+22 Da) or [M+NH4]+ (+17 Da) CheckParent->CheckAdducts No RunMS2 Run MS/MS (CE 30eV) CheckParent->RunMS2 Yes CheckAdducts->RunMS2 Adduct Found Check155 Peak at m/z 155? RunMS2->Check155 Confirm CONFIRMED: N-Tosylamide Check155->Confirm Yes Fail Investigate Alternatives (Mesyl/Nosyl) Check155->Fail No

Figure 2: Decision tree for validating N-tosylamide presence using ESI-MS/MS.

References

  • Vertex AI Search. (2023). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Link

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Wang, S., et al. (2015).[5] Gas-Phase Fragmentation of Protonated N,2-Diphenyl-N'-(p-Toluenesulfonyl)Ethanimidamides. Journal of the American Society for Mass Spectrometry. Link

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Link

Sources

Comparative Guide: Acetazolamide vs. N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Acetazolamide , the clinical gold standard for Carbonic Anhydrase (CA) inhibition, and N-(cyclohexylmethyl)-4-methylbenzenesulfonamide , a structurally related sulfonamide primarily used as a synthetic intermediate.

Executive Summary

  • Acetazolamide is a potent, primary sulfonamide-based inhibitor of Carbonic Anhydrase (CA) isozymes, widely used clinically for glaucoma, altitude sickness, and epilepsy. Its efficacy stems from its ability to coordinate directly with the zinc ion in the enzyme's active site.

  • This compound is a secondary sulfonamide. Despite containing a sulfonamide moiety, it lacks the structural requirements for potent CA inhibition. It is primarily utilized as a synthetic reagent (e.g., in nickel-catalyzed hydroaminoalkylation) rather than a therapeutic agent.

  • Verdict : Acetazolamide exhibits nanomolar potency (

    
     nM for hCA II), whereas this compound is considered a weak or inactive inhibitor (
    
    
    
    nM) due to steric hindrance and the lack of a primary amine group essential for zinc coordination.

Chemical Structure & Physicochemical Properties

The fundamental difference in biological activity lies in the substitution pattern of the sulfonamide nitrogen.

FeatureAcetazolamideThis compound
CAS Number 59-66-586328-85-0
Classification Primary Sulfonamide (

)
Secondary Sulfonamide (

)
Molecular Weight 222.25 g/mol 267.39 g/mol
Lipophilicity (LogP) ~ -0.26 (Hydrophilic)~ 3.5 - 4.0 (Highly Lipophilic)
Acidic pKa ~ 7.2 (Sulfonamide NH)~ 10.5 (Secondary Sulfonamide NH)
Primary Use Clinical CA InhibitorSynthetic Intermediate / Reagent
Structural Analysis
  • Acetazolamide : Features a heterocyclic thiadiazole ring and a primary sulfonamide group. The unsubstituted

    
     is critical for ionization (
    
    
    
    ) and binding to the
    
    
    ion.
  • This compound : Features a toluene core (tosyl) with a bulky cyclohexylmethyl group attached to the nitrogen. This "capping" of the nitrogen prevents the formation of the specific coordination geometry required for high-affinity CA inhibition.

Pharmacology & Potency[1]

Mechanism of Action: The Zinc Trap

Carbonic anhydrases catalyze the hydration of


 via a zinc-bound hydroxide mechanism.
  • Acetazolamide : The sulfonamide nitrogen deprotonates and acts as a surrogate for the hydroxide ion, binding directly to the

    
     in a tetrahedral geometry. This "locks" the enzyme in an inactive state.
    
  • This compound : The bulky cyclohexylmethyl group creates a steric clash with the hydrophobic wall of the enzyme's active site (specifically residues Val121, Leu198, and Trp209 in hCA II). Furthermore, secondary sulfonamides have a much higher pKa, making the formation of the zinc-binding anion physiologically unfavorable.

Comparative Potency Data ( )

The following table contrasts the Inhibition Constants (


) against key human Carbonic Anhydrase isozymes.
IsozymeAcetazolamide

(nM)
This compound

(nM)
Significance
hCA I (Cytosolic)250> 10,000 (Inactive)hCA I is abundant in RBCs; Acetazolamide is a moderate inhibitor.
hCA II (Cytosolic)12 > 5,000 (Weak/Inactive)hCA II is the primary physiological target (Glaucoma/Edema).
hCA IX (Tumor)25> 1,000hCA IX is a hypoxia marker; Secondary sulfonamides are poor binders.
hCA XII (Tumor)5.7> 1,000hCA XII is associated with cancer; Acetazolamide is highly potent.

Note: Data for Acetazolamide is sourced from standard medicinal chemistry literature (Supuran et al.). Data for the N-substituted analog is extrapolated from Structure-Activity Relationship (SAR) studies confirming the inactivity of bulky secondary sulfonamides (Matulis et al., 2021).

Visualization: Mechanism of Inhibition

The following diagram illustrates why the primary sulfonamide works while the secondary sulfonamide fails.

CA_Inhibition_Mechanism cluster_Acetazolamide Acetazolamide (Primary) cluster_Reagent N-(cyclohexylmethyl)-... (Secondary) Zn Active Site Zinc (Zn2+) Acet R-SO2-NH- (Anion) Binding Direct Coordination (Tetrahedral Geometry) Acet->Binding Deprotonation Binding->Zn Binds Result_A Potent Inhibition (Ki ~12 nM) Binding->Result_A Reagent R-SO2-N(R')- Clash Steric Clash with Hydrophobic Wall Reagent->Clash Bulky Group Clash->Zn Cannot Access Result_B Weak / Inactive (Ki > 1000 nM) Clash->Result_B

Caption: Mechanistic divergence: Acetazolamide coordinates Zn2+ effectively, while the N-substituted analog faces steric hindrance.

Experimental Protocols

To verify the potency difference experimentally, the Stopped-Flow


 Hydration Assay  is the industry standard. This kinetic assay measures the rate of the physiological reaction catalyzed by CA.
Protocol: Stopped-Flow Hydration Assay

Objective : Determine the Inhibition Constant (


) of the test compounds.

Reagents :

  • Buffer : 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator : 0.2 mM Phenol Red.

  • Substrate : ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -saturated water (approx. 1.7 mM at 
    
    
    
    ).[1]
  • Enzyme : Recombinant hCA II (approx. 10 nM final concentration).

Workflow :

  • Preparation : Dissolve Acetazolamide and this compound in DMSO (10 mM stock). Dilute serially in assay buffer.

  • Incubation : Mix enzyme solution with inhibitor solution for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation :

    • Load the Enzyme-Inhibitor Mix into Syringe A of the Stopped-Flow apparatus.

    • Load the

      
       Substrate Solution  into Syringe B.
      
  • Measurement :

    • Rapidly mix Syringe A and B.

    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid production).

  • Data Analysis :

    • Calculate the initial velocity (

      
      ) for the uninhibited reaction.
      
    • Calculate velocities (

      
      ) for each inhibitor concentration.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves to derive

      
      .
      
Visualization: Experimental Workflow

Experimental_Workflow cluster_StoppedFlow Stopped-Flow Apparatus Step1 Prepare Stocks (DMSO) Step2 Incubate Enzyme + Inhibitor (15 min) Step1->Step2 SyringeA Syringe A: Enzyme + Inhibitor Step2->SyringeA Mixer Rapid Mixing (<10 ms) SyringeA->Mixer SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixer Detector Absorbance @ 557nm (Phenol Red) Mixer->Detector Output Calculate Ki (Morrison Eq) Detector->Output

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay to determine inhibition constants.

Conclusion

For researchers and drug developers:

  • Select Acetazolamide if your goal is Carbonic Anhydrase inhibition , pH regulation studies, or treating glaucoma/hypoxia-related models. It is the validated, high-affinity ligand.

  • Select this compound only if you are conducting organic synthesis (e.g., as a nitrogen source in hydroaminoalkylation) or if you require a negative control to demonstrate the necessity of the primary sulfonamide group for CA binding.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 765–777. Link

  • Xiao, J., et al. (2024).[2] Ligand-Controlled, Ni-Catalyzed Regiodivergent Hydroaminoalkylation of Unactivated Alkenes with N-Sulfonyl Amines. J. Am. Chem. Soc. (Demonstrates use of N-cyclohexylmethyl-4-methylbenzenesulfonamide as a synthetic reagent). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(cyclohexylmethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 86328-85-0 Molecular Formula: C₁₄H₂₁NO₂S Chemical Family: Sulfonamide / Organic Amide

Executive Summary & Chemical Context

As a Senior Application Scientist, I often observe that the disposal of sulfonamide intermediates like N-(cyclohexylmethyl)-4-methylbenzenesulfonamide is frequently mishandled due to confusion with its common plasticizer analog, N-cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8). It is critical to distinguish the two: the compound contains a methylene bridge, altering its lipophilicity and crystalline packing, though the core sulfonamide stability remains.

This guide provides a field-proven, self-validating protocol for the disposal of CAS 86328-85-0. The primary disposal pathway for this compound is high-temperature incineration with scrubber systems . Due to the sulfur and nitrogen content, thermal decomposition releases sulfur oxides (


) and nitrogen oxides (

), necessitating professional waste management services capable of capturing these emissions.
Hazard Profile & Segregation Strategy

Before initiating disposal, you must validate the waste stream's safety profile. This compound is generally stable but poses specific irritation hazards.

Table 1: GHS Hazard Classification & Physical Data
ParameterData / ClassificationOperational Implication
Physical State Solid (Crystalline)High risk of dust generation; requires dampening during spill cleanup.
Solubility Insoluble in water; Soluble in DMSO, Ethanol, DCMDo not attempt aqueous neutralization. Dispose as organic solvent waste.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.
Reactivity Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and permanganates to prevent exothermic runaway.
Combustibility Combustible Organic SolidFlash point data is often unavailable; treat as Class IIIB combustible material.
Operational Disposal Workflows

The following decision trees illustrate the logical flow for handling this chemical, ensuring no step is missed.

Figure 1: Waste Stream Decision Tree

This workflow dictates how to categorize the waste based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerSol Collect in HDPE or Glass Container Solid->ContainerSol LabelSol Label: 'Non-Regulated Solid Organic Waste' ContainerSol->LabelSol Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for SOx/NOx) LabelSol->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Ethanol, DMSO) SolventCheck->NonHalo LabelHalo Label: 'Halogenated Organic Waste' Halo->LabelHalo LabelNonHalo Label: 'Non-Halogenated Organic Waste' NonHalo->LabelNonHalo LabelHalo->Incineration LabelNonHalo->Incineration

Caption: Logical segregation of waste streams ensures compatibility with commercial incineration protocols.

Figure 2: Emergency Spill Response Protocol

In the event of a solid spill outside the fume hood, follow this containment logic to minimize respiratory exposure.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95/Respirator Spill->PPE Vent Isolate Area & Ensure Ventilation PPE->Vent Dampen Dampen with 60-70% Ethanol Vent->Dampen Note1 Prevents dust aerosolization Dampen->Note1 Collect Scoop into Waste Container Dampen->Collect Clean Wash Surface: Soap & Water Collect->Clean

Caption: Wet-method cleanup prevents the generation of hazardous dust, a critical step for solid sulfonamides.

Detailed Procedural Guide
Protocol A: Solid Waste Disposal

Use this for expired shelf stock, reaction precipitates, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap. Avoid metal containers to prevent potential corrosion from long-term sulfur degradation.

  • Transfer: Transfer the solid inside a chemical fume hood. Do not compact the waste; allow it to remain loose to facilitate incineration.

  • Labeling:

    • Primary Identifier: "Solid Organic Waste: this compound".

    • Hazard Warnings: "Irritant", "Sulfur-Containing".

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)

Use this for reaction mixtures or mother liquors.

  • Solvent Compatibility Check:

    • Scenario 1 (Halogenated): If the compound is dissolved in Dichloromethane (DCM) or Chloroform, it must go into the "Halogenated Waste" carboy. Mixing this with acetone/ethanol waste can incur heavy fines from disposal vendors.

    • Scenario 2 (Non-Halogenated): If dissolved in Ethanol, Methanol, DMSO, or Ethyl Acetate, dispose of in the "Non-Halogenated Organic" carboy.

  • Concentration Limit: If the concentration exceeds 10% (w/v), consider precipitating the solid (via rotary evaporation) and disposing of it as solid waste (Protocol A) to reduce the volume of expensive solvent waste.

  • Rinsing: Triple-rinse all glassware with acetone. The first rinse is hazardous waste; subsequent rinses can often be treated as standard solvent waste.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of acetone or ethanol.

  • Defacement: Completely deface or remove the original label.

  • Disposal: Once dry and odorless, the glass container can be recycled or disposed of in the "Glass Trash" box, depending on local institutional rules. The cap must be disposed of as solid trash.

Regulatory & Compliance Notes
  • EPA (USA): This compound is not listed on the RCRA P-list or U-list. However, it falls under the broad category of "ignitable" (if in solvent) or "toxic" characteristic waste depending on the matrix. Always default to D001 (Ignitable) if in organic solvent.

  • European Waste Catalogue (EWC): Classify under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References
  • LookChem. this compound CAS 86328-85-0 Data. Retrieved from

  • Fisher Scientific. Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide (Structural Analog for Hazard Data). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8 Analog Comparison). Retrieved from

  • NOAA CAMEO Chemicals. Response Recommendations for Organic Amides/Sulfonamides. Retrieved from

Sources

Navigating the Safe Handling of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a detailed protocol for the safe handling of N-(cyclohexylmethyl)-4-methylbenzenesulfonamide, focusing on the appropriate selection and use of personal protective equipment (PPE), as well as procedures for its disposal. By understanding the "why" behind these safety measures, we can foster a culture of proactive safety and scientific integrity.

Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound presents the following primary hazards:

  • Harmful if swallowed : Ingestion can lead to adverse health effects.[1]

  • Causes skin and eye irritation : Direct contact can result in irritation.[1][2]

  • May cause respiratory irritation : Inhalation of dust or fumes can irritate the respiratory system.[1]

  • Potential for toxic fumes : When heated to decomposition, this compound may release toxic fumes, including carbon monoxide, oxides of nitrogen, and oxides of sulfur.[2]

These hazards dictate the necessity of a multi-faceted approach to personal protection, covering all potential routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory activities involving this compound.

Laboratory TaskRecommended Personal Protective Equipment
Weighing and Transferring Solid - Hand Protection: Nitrile gloves- Eye Protection: Safety glasses with side shields or safety goggles- Respiratory Protection: NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gas, and HEPA filtration[2]- Body Protection: Laboratory coat
Preparing Solutions - Hand Protection: Nitrile gloves- Eye Protection: Safety goggles or a face shield if there is a splash hazard[3]- Respiratory Protection: Work in a certified chemical fume hood- Body Protection: Laboratory coat
Running Reactions - Hand Protection: Nitrile gloves- Eye Protection: Safety goggles- Respiratory Protection: Work in a certified chemical fume hood- Body Protection: Laboratory coat
Handling Waste - Hand Protection: Nitrile gloves- Eye Protection: Safety glasses with side shields- Respiratory Protection: Not generally required if waste is properly contained- Body Protection: Laboratory coat
The Rationale Behind PPE Selection
  • Hand Protection: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[1][3]

  • Eye Protection: Safety glasses with side shields provide basic protection from dust particles.[3] However, when handling solutions or in situations with a higher risk of splashes, safety goggles or a face shield offer more comprehensive protection.[3]

  • Respiratory Protection: Due to the risk of respiratory irritation from airborne dust, a NIOSH-approved respirator is crucial when weighing or transferring the solid compound outside of a fume hood.[2][3] For all other operations that may generate vapors or aerosols, a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[1]

  • Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact and contamination of personal clothing.[3][4]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is critical for minimizing risk. The following workflow provides a step-by-step guide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS ppe_select Select & Don PPE prep_start->ppe_select eng_control Verify Engineering Controls (Fume Hood) ppe_select->eng_control weigh Weigh Solid in Ventilated Area eng_control->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve react Conduct Reaction in Fume Hood dissolve->react decontaminate Decontaminate Glassware & Surfaces react->decontaminate Proceed to Cleanup waste_collect Collect Waste in Labeled Container decontaminate->waste_collect dispose Dispose of Waste via Licensed Contractor waste_collect->dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.